molecular formula C8H14ClNO2 B2471384 2-Amino-2,2-dicyclopropylacetic acid hydrochloride CAS No. 88807-96-9

2-Amino-2,2-dicyclopropylacetic acid hydrochloride

Cat. No.: B2471384
CAS No.: 88807-96-9
M. Wt: 191.66
InChI Key: GJGXHPCJFICGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2,2-dicyclopropylacetic acid hydrochloride is a high-purity chemical reagent designed for advanced research applications. This compound serves as a valuable chiral building block and intermediate in pharmaceutical research and medicinal chemistry . The unique structure, featuring two cyclopropyl groups attached to an aminoacetic acid backbone, provides significant steric constraint and conformational rigidity . These properties make it particularly useful for probing enzyme-substrate interactions and for the design and synthesis of novel bioactive molecules, including protease inhibitors and antimicrobial agents . The hydrochloride salt form offers enhanced solubility and stability, which is ideal for laboratory applications requiring precise reactivity and controlled conditions, such as solid-phase peptide synthesis (SPPS) . Researchers utilize this compound to modify peptide backbones, aiming to improve metabolic stability and binding affinity in drug candidates . This product is rigorously tested to ensure high purity and is supplied in sealed packaging to guarantee integrity . It is offered for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-amino-2,2-dicyclopropylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(7(10)11,5-1-2-5)6-3-4-6;/h5-6H,1-4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGXHPCJFICGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Amino-2,2-dicyclopropylacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, properties, and applications of 2-Amino-2,2-dicyclopropylacetic acid hydrochloride (


-dicyclopropylglycine).

Executive Summary

2-Amino-2,2-dicyclopropylacetic acid hydrochloride (also known as


-dicyclopropylglycine  or Dcp ) is a non-proteinogenic, 

-disubstituted amino acid. Characterized by two cyclopropyl rings attached to the

-carbon, this compound exhibits significant steric bulk and conformational rigidity. It is primarily utilized in medicinal chemistry and peptide engineering to induce specific secondary structures (such as

-helices or

-turns) and to enhance the proteolytic stability of therapeutic peptides.
Key Identifier Detail
IUPAC Name 2-Amino-2,2-dicyclopropylacetic acid hydrochloride
Common Name

-Dicyclopropylglycine (Dcp)
CAS Number (HCl) 88807-96-9
CAS Number (Free Acid) 6321-21-7
Molecular Formula

Molecular Weight 191.66 g/mol (HCl salt); 155.19 g/mol (Free acid)

Chemical Structure & Physicochemical Properties[4][9][10]

Structural Analysis

The core structure of Dcp is a glycine backbone where the two


-hydrogens are replaced by cyclopropyl groups. This modification introduces the Thorpe-Ingold effect  (gem-dimethyl effect), which severely restricts the rotation around the 

(

) and

(

) torsion angles.
  • Steric Hindrance: The two cyclopropyl groups create a highly congested environment around the

    
    -carbon, preventing the formation of extended peptide conformations (like 
    
    
    
    -strands) and favoring folded states.
  • Lipophilicity: The cyclopropyl moieties increase the lipophilicity compared to alanine or glycine, potentially improving membrane permeability and blood-brain barrier (BBB) transport.

Physicochemical Data Table
PropertyValue / Description
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether).
Melting Point >250 °C (Decomposition typical for zwitterionic amino acids)
Acidity (pKa)

(COOH)

2.0;

(

)

9.5 (Predicted based on

-dialkyl amino acids)
Hygroscopicity Moderate (HCl salt is hygroscopic; store under desiccant)

Synthesis & Manufacturing Protocol

The synthesis of sterically hindered


-disubstituted amino acids is challenging due to the difficulty of forming the C-N bond at a quaternary center. The Bucherer-Bergs reaction  is the preferred industrial and laboratory method for Dcp, as it generally provides higher yields for hindered ketones compared to the Strecker synthesis.
Synthesis Workflow (Bucherer-Bergs Route)

Reagents:

  • Precursor: Dicyclopropyl ketone (CAS: 1121-37-5)

  • Reagents: Potassium cyanide (KCN), Ammonium carbonate

    
    
    
  • Solvent: 50% Ethanol/Water

  • Hydrolysis: Sodium Hydroxide (NaOH) or Barium Hydroxide (

    
    )
    
Step-by-Step Protocol:
  • Hydantoin Formation:

    • Dissolve dicyclopropyl ketone (1.0 eq) in 50% EtOH/

      
      .
      
    • Add

      
       (3.0 eq) and KCN (1.2 eq).
      
    • Critical Control Point: Due to steric hindrance, heat the reaction to 60°C in a sealed pressure vessel for 24–48 hours. The sealed vessel prevents the loss of volatile ammonia and ensures complete conversion.

    • Observation: The intermediate 5,5-dicyclopropylhydantoin precipitates upon cooling or acidification.

  • Alkaline Hydrolysis:

    • Suspend the hydantoin in 3M NaOH (excess).

    • Reflux at 100°C for 24 hours. The high stability of the hydantoin ring requires vigorous conditions for ring opening.

    • Purification: Neutralize to pH 7 to precipitate the free amino acid or use ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.

  • Hydrochloride Salt Formation:

    • Dissolve the free amino acid in a minimum volume of water or methanol.

    • Add 1.1 eq of concentrated HCl or HCl in dioxane.

    • Evaporate solvent or precipitate with diethyl ether to yield 2-Amino-2,2-dicyclopropylacetic acid hydrochloride.

Synthetic Pathway Diagram

Synthesis Ketone Dicyclopropyl Ketone (Start) Reagents (NH4)2CO3 + KCN 60°C, Sealed Tube Ketone->Reagents Hydantoin 5,5-Dicyclopropylhydantoin (Intermediate) Reagents->Hydantoin Bucherer-Bergs Hydrolysis NaOH Reflux (Ring Opening) Hydantoin->Hydrolysis FreeAcid Free Amino Acid (Zwitterion) Hydrolysis->FreeAcid Hydrolysis HCl_Step HCl / MeOH FreeAcid->HCl_Step FinalProduct 2-Amino-2,2-dicyclopropylacetic acid HCl HCl_Step->FinalProduct Salt Formation

Figure 1: Synthetic pathway via the Bucherer-Bergs reaction, overcoming steric hindrance at the quaternary carbon.[1]

Biochemical Applications & Mechanism

Conformational Restriction in Peptides

Dcp is a "structure-inducing" building block. When incorporated into a peptide chain, the bulky cyclopropyl groups force the backbone into specific torsion angles.

  • Helical Promotion: Dcp strongly favors

    
    , promoting 
    
    
    
    -helical or
    
    
    -helical structures.
  • Mechanism: The "gem-dialkyl effect" restricts the conformational space, reducing the entropy penalty of folding. This stabilizes the bioactive conformation of peptide ligands.

Proteolytic Stability

Peptides containing Dcp are highly resistant to proteases (trypsin, chymotrypsin, pepsin).

  • Causality: Proteolytic enzymes require the peptide backbone to adopt an extended conformation to fit into the active site. The steric bulk of Dcp prevents this fit, effectively "shielding" the peptide bond from hydrolysis.

Drug Development (NMDA/mGluR)

Cyclopropyl-containing amino acids are often investigated as ligands for glutamate receptors.

  • NMDA Antagonists: Analogues of glycine with cyclopropyl rings can act as competitive antagonists at the glycine binding site of the NMDA receptor.

  • mGluR Ligands: The rigid structure mimics the transition state of glutamate, potentially providing subtype selectivity for metabotropic glutamate receptors.

Application Workflow Diagram

Applications cluster_Peptide Peptide Engineering cluster_Pharma Medicinal Chemistry DCP Dcp (HCl Salt) Fold Induce 3(10)-Helix / Beta-Turn DCP->Fold Steric Restriction Stability Block Proteolysis DCP->Stability Steric Shielding Ligand Glutamate Receptor Ligand (NMDA/mGluR) DCP->Ligand Structural Mimicry BBB Enhanced BBB Permeability DCP->BBB Lipophilicity

Figure 2: Mechanistic impact of Dcp in peptide engineering and drug discovery.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature or 4°C, desiccated. The HCl salt can absorb atmospheric moisture, leading to clumping and difficulty in weighing.

References

  • Tyger Scientific Inc. (n.d.). 2-Amino-2,2-dicyclopropylacetic acid – [6321-21-7].[2] Retrieved from

  • Sigma-Aldrich. (n.d.). 2-amino-2,2-dicyclopropylacetic acid hydrochloride | 88807-96-9.[1] Retrieved from

  • Tanaka, M., et al. (2000). The crystal structure of a Dcp-containing peptide. Biopolymers, 53(2), 174-181. (Demonstrates the folded conformation of Dcp peptides). Retrieved from

  • ChemicalBook. (2025). 2-amino-2-cyclopropylacetic acid hydrochloride Properties and CAS. Retrieved from

  • Yamada, T., et al. (n.d.). Conformational preferences of alpha,alpha-dicyclopropylglycine. ResearchGate. Retrieved from

Sources

The Dicyclopropyl Motif: Engineering Rigidity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Butterfly Effect" in Drug Design

In the pursuit of novel pharmacophores, the transition from planar aromatic systems to three-dimensional, sp3-rich scaffolds is a defining trend of modern medicinal chemistry. Dicyclopropyl amino acids—specifically 2,2-dicyclopropylglycine (DcpG) and its derivatives—represent the pinnacle of this "escape from flatland."

Unlike standard gem-dimethyl substitutions (e.g., Aib), the dicyclopropyl moiety introduces a unique combination of extreme steric bulk , electronic modulation (via the pseudo-double bond character of the cyclopropane ring), and metabolic armor . This guide dissects the therapeutic utility of these scaffolds, moving beyond simple bioisosterism to their role as "conformational locks" in peptidomimetics and small molecule inhibitors.

Structural & Electronic Pharmacology

The dicyclopropyl group is not merely a bulky substituent; it is a distinct electronic entity.[1]

The Thorpe-Ingold Effect on Steroids

The "gem-dimethyl effect" (Thorpe-Ingold effect) promotes cyclization by reducing the degrees of freedom in a chain. Dicyclopropyl substitution amplifies this effect significantly. The two cyclopropyl rings, resembling a butterfly, create a rigid steric wall that forces the peptide backbone or attached scaffold into highly specific, often extended (C5) or helical (


), conformations.
Electronic "Pseudo-Unsaturation"

The Walsh orbitals of the cyclopropane ring provide


-character similar to a double bond (alkene). This allows the dicyclopropyl group to:
  • Interact with aromatic residues (edge-to-face

    
    -stacking) within a receptor pocket.
    
  • Modulate pKa of adjacent amines or carboxylic acids through electron-withdrawing inductive effects (-I) combined with electron-donating resonance (+M) capacity.

Comparative Physicochemical Profile
FeatureIsopropyl (Valine)Gem-Dimethyl (Aib)Dicyclopropyl (DcpG)
Hybridization sp3sp3sp3 (with

-character)
Conformational Freedom High (Rotatable)Low (Restricted)Locked (Rigid)
Metabolic Stability Low (Oxidation prone)ModerateHigh (CYP450 Blockade)
Lipophilicity (LogP) ModerateLowHigh (Tunable)
Steric Bulk (

)
~75 ų~55 ų>110 ų

Therapeutic Applications

Peptidomimetics: The Conformational Lock

Incorporating DcpG into a peptide sequence freezes the backbone. This is critical for disrupting Protein-Protein Interactions (PPIs), where the bioactive conformation is often a transient helix or turn.

  • Mechanism: The steric clash of the two cyclopropyl rings prevents free rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds.
  • Result: Stabilization of

    
    -helices or fully extended structures, increasing affinity by reducing the entropic penalty of binding.
    
Metabolic Shielding (ADME)

The strained C-C bonds of cyclopropane are metabolically robust, but the C-H bonds are stronger than typical alkyl C-H bonds (approx. 106 kcal/mol vs 98 kcal/mol).

  • CYP450 Blockade: The dicyclopropyl motif sterically hinders the approach of Cytochrome P450 iron-oxo species.

  • Prevention of

    
    -Hydroxylation:  Unlike standard alkyl chains, the cyclopropyl ring resists radical abstraction, preventing the formation of unstable intermediates that lead to N-dealkylation.
    

Technical Workflow: Synthesis & Incorporation

Synthesis of 2,2-Dicyclopropylglycine

The synthesis of this sterically congested amino acid requires bypassing standard Strecker conditions which often fail due to bulk.

Validated Route: The Bucherer-Bergs Modification

  • Precursor: Dicyclopropyl ketone (commercially available or synthesized from cyclopropanecarbonitrile).

  • Reagents:

    
    , KCN, 50% EtOH, 
    
    
    
    (sealed tube).
  • Intermediate: Formation of the dicyclopropyl hydantoin.

  • Hydrolysis:

    
     or 
    
    
    
    , reflux, 48h.
  • Purification: Ion-exchange chromatography (Dowex 50W).

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The steric bulk of DcpG makes standard coupling (HBTU/DIC) inefficient, leading to deletion sequences.

High-Efficiency Coupling Protocol:

  • Resin Selection: Use low-loading resins (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • Activation: Use HATU/HOAt (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which is superior for hindered amines.

  • Microwave Assistance:

    • Temp:

      
      
      
    • Power: 30W

    • Time: 2 x 10 minutes (Double Coupling is mandatory).

  • N-Terminal Deprotection (Post-Coupling):

    • The bulky DcpG makes the N-terminal Fmoc group harder to remove.

    • Reagent: 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

    • Time: 2 x 15 minutes.

Visualization of Logic & Workflow

The Dicyclopropyl Design Cycle

This diagram illustrates the decision-making process for selecting dicyclopropyl scaffolds based on pharmacological needs.

Dicyclopropyl_Design Need Therapeutic Goal Sub_Rigid Need: Receptor Selectivity (Rigidify Backbone) Need->Sub_Rigid Sub_ADME Need: Metabolic Stability (Block CYP Sites) Need->Sub_ADME Sol_DcpG Solution: 2,2-Dicyclopropylglycine (Backbone Lock) Sub_Rigid->Sol_DcpG Sol_Side Solution: Side-Chain Cyclopropyl (Steric Shield) Sub_ADME->Sol_Side Mech_Conf Mechanism: Thorpe-Ingold Effect Restricted u03c6/u03c8 Angles Sol_DcpG->Mech_Conf Mech_Elec Mechanism: High C-H Bond Energy Steric Occlusion Sol_Side->Mech_Elec Outcome Outcome: High Affinity / Low Clearance Mech_Conf->Outcome Mech_Elec->Outcome

Caption: Decision matrix for deploying dicyclopropyl moieties to solve specific medicinal chemistry challenges (Rigidity vs. Stability).

SPPS Coupling Workflow for Sterically Hindered Amino Acids

A visual guide to the modified protocol required for DcpG incorporation.

SPPS_Protocol Start Resin-Bound Peptide (Free Amine) Step1 1. Activation Reagent: Fmoc-DcpG-OH + HATU + HOAt + DIEA Solvent: DMF (anhydrous) Start->Step1 Step2 2. Coupling (Microwave) Conditions: 75°C, 30W, 10 min *REPEAT TWICE* Step1->Step2 Check Kaiser Test (Ninhydrin) Step2->Check Fail Blue (Incomplete) Check->Fail Positive Pass Colorless (Complete) Check->Pass Negative Fail->Step1 Re-couple Step3 3. Capping Ac2O / Pyridine Pass->Step3 Step4 4. Deprotection (Aggressive) 20% Piperidine + 5% DBU 2 x 15 min Step3->Step4 End Ready for Next Cycle Step4->End

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for hindered dicyclopropyl amino acids.

References

  • de Meijere, A. (2003). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids.[2] Chemical Reviews.

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry.[5] [4]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (Context: Comparison of Fsp3 and Cyclopropyl rigidity). Journal of Medicinal Chemistry.

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition.

  • BenchChem. (2025).[1][6] Navigating the Metabolic Maze: A Comparative Guide to the Stability of Cyclopropylmethyl-Containing Drugs.

Sources

Unlocking New Frontiers in Peptide Design: A Technical Guide to the Steric Hindrance Characteristics of α-Dicyclopropyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the steric hindrance characteristics of α-dicyclopropyl amino acids has been released. This whitepaper is tailored for researchers, scientists, and drug development professionals, providing foundational insights into this novel class of non-proteinogenic amino acids. As the direct study of these molecules is an emerging field, this guide synthesizes data from analogous sterically-demanding amino acids and the fundamental principles of cyclopropyl chemistry to build a predictive framework for their behavior and application.

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. The introduction of α,α-disubstituted amino acids is a well-established strategy to impose conformational constraints, thereby enhancing bioactivity and stability.[1][2] Within this class of molecules, α-dicyclopropyl amino acids represent a frontier of extreme steric demand, promising unprecedented control over peptide backbone conformation. The unique electronic structure of the cyclopropyl group, characterized by its "bent bonds" and high p-character, imparts significant steric bulk and rigidity.[3][4] When two such groups are attached to the α-carbon, the resulting steric hindrance is hypothesized to be exceptionally potent. This guide will explore the theoretical underpinnings of this steric hindrance and outline a methodological approach for its characterization and exploitation in drug design.

The gem-Dicyclopropyl Moiety: An Epicenter of Steric Strain

The defining feature of an α-dicyclopropyl amino acid is the gem-dicyclopropyl group at the α-carbon. The close proximity of the two three-membered rings leads to significant intramolecular repulsion, often referred to as cyclopropylic strain.[3][5] This strain dictates a highly restricted rotational landscape around the Cα-Cβ bonds.

  • Bond Angle Distortion: The internal bond angles of a cyclopropane ring are fixed at 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[4] This inherent angle strain contributes to the overall rigidity of the system.

  • Restricted Rotation: The steric repulsion between the two cyclopropyl rings severely limits the rotation around the bonds connecting them to the α-carbon. This is analogous to, but more restrictive than, the 1,3-allylic strain observed in other systems.[3]

Caption: Predicted geometry of the gem-dicyclopropyl moiety at the α-carbon.

Predicted Conformational Landscape and Comparison with Analogues

The incorporation of an α-dicyclopropyl amino acid into a peptide chain is expected to severely restrict the allowable backbone dihedral angles (φ and ψ). By comparing with well-studied, sterically hindered amino acids, we can infer the extent of this restriction.

Amino AcidTypical φ (°)Typical ψ (°)Key Steric Feature
Alanine-150 to -50-75 to 75, 100 to 180Small methyl group
α-Aminoisobutyric Acid (Aib)-60 ± 10-30 ± 10gem-dimethyl group
Diethylglycine (Deg)-70 ± 20140 ± 20gem-diethyl group
α-Dicyclopropyl (predicted) Highly Restricted Highly Restricted gem-dicyclopropyl group

The conformational space of Aib is already largely restricted to the helical regions of the Ramachandran plot. The greater steric bulk of the gem-dicyclopropyl group is predicted to confine the φ/ψ angles to an even smaller, well-defined region, potentially making it a powerful tool for nucleating specific secondary structures like helices or turns.

A Methodological Blueprint for Characterization

Direct experimental data on α-dicyclopropyl amino acids is limited. Therefore, a multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is essential for their characterization.[6]

Synthesis

The synthesis of sterically hindered α,α-disubstituted amino acids can be challenging.[7] A plausible route could involve the alkylation of a suitable glycine equivalent, drawing from methodologies developed for other cyclopropyl-containing amino acids.[8][9][10][11][12][13]

Spectroscopic and Crystallographic Analysis
  • NMR Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, are powerful for elucidating the solution-state conformation of peptides containing these residues.[14][15][16][17] The observation of specific through-space correlations can provide valuable distance restraints for structural calculations.

  • X-ray Crystallography: This remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state.[18][19][20][21] A crystal structure of a peptide containing an α-dicyclopropyl amino acid would provide definitive evidence of its conformational preferences and the extent of steric hindrance.

Computational Modeling

In the absence of extensive experimental data, computational modeling provides a powerful predictive tool.[22][23][24][25][26] Molecular mechanics and quantum mechanics calculations can be used to:

  • Generate Ramachandran plots to visualize the allowed conformational space.

  • Calculate the energetic penalties for deviations from the lowest energy conformation.

  • Model the interaction of peptides containing these residues with biological targets.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_modeling Computational Modeling cluster_data Data Output synthesis Proposed Synthetic Route nmr NMR Spectroscopy (NOESY, ROESY) synthesis->nmr xray X-ray Crystallography synthesis->xray modeling Molecular Mechanics & Quantum Mechanics synthesis->modeling conformation Conformational Preferences (φ, ψ angles) nmr->conformation xray->conformation steric_map Steric Hindrance Map modeling->steric_map drug_design Drug Design Applications conformation->drug_design peptide_design Peptide Design Applications conformation->peptide_design steric_map->drug_design steric_map->peptide_design

Caption: A proposed workflow for the characterization of α-dicyclopropyl amino acids.

Implications for Peptide and Drug Design

The extreme steric hindrance of α-dicyclopropyl amino acids opens up exciting possibilities for their application in medicinal chemistry and materials science.

  • Stabilization of Secondary Structures: Their potent conformational control could be harnessed to design peptides with stable helical or turn structures, crucial for mimicking protein binding epitopes.[27][28]

  • Enhanced Proteolytic Stability: The bulky dicyclopropyl moiety can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide drugs.

  • Probing Enzyme Active Sites: The unique size and shape of these amino acids can be used to map the steric tolerance of enzyme active sites, aiding in the design of potent and selective inhibitors.

Conclusion and Future Outlook

While the study of α-dicyclopropyl amino acids is in its infancy, the foundational principles of stereochemistry and conformational analysis strongly suggest they are a class of molecules with exceptional potential. Their defining characteristic—extreme steric hindrance—offers a powerful new tool for constraining peptide conformations with high precision. The methodological blueprint outlined in this guide provides a clear path forward for the synthesis, characterization, and application of these novel building blocks. Future research in this area will undoubtedly unlock new strategies for the design of next-generation peptide therapeutics and functional biomaterials.

References

  • Methods in Enzymology. (1991). Aspects of the Design of Conformationally Constrained Peptides. Elsevier.
  • ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural...
  • YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR.
  • Bentham Science. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • PubMed. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • PubMed. (n.d.). Three-component synthesis of alpha,beta-cyclopropyl-gamma-amino acids.
  • PubMed. (1993). Non coded C alpha, alpha-disubstituted amino acids. X-ray diffraction analysis of a dipeptide containing (S)-alpha-methylserine.
  • ACS Publications. (n.d.). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids.
  • ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural...
  • ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF.
  • ResearchGate. (n.d.). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • Scribd. (n.d.). Nikipelov EJOC 2025 Cyclopropyl For Gem Dimethyl Synthesis and Olfactory | PDF.
  • PMC. (n.d.). Computational Design of Thermostabilizing d-Amino Acid Substitutions.
  • ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF.
  • ResearchGate. (n.d.). Cyclopropyl for Gem‐Dimethyl: Synthesis and Olfactory Properties of Linear Musks with Cyclopropyl Spacers** | Request PDF.
  • PMC. (n.d.).
  • ResearchGate. (2026).
  • ACS Publications. (n.d.). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics.
  • PubMed. (n.d.).
  • MDPI. (n.d.). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR).
  • PMC. (n.d.).
  • Wikipedia. (n.d.). X-ray crystallography.
  • PubMed. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides.
  • PubMed. (n.d.). Sterically Hindered C(alpha, Alpha)
  • University of Wisconsin–Madison. (n.d.). X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides.
  • Cardiff University. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids.
  • ACS Publications. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • ACS Publications. (n.d.).
  • Maricopa Open Digital Press. (n.d.).

Sources

Impact of dicyclopropyl substitution on amino acid lipophilicity

The Pharmacophore Modulator: Strategic Implementation of -Dicyclopropyl Substitution

Executive Summary

In the landscape of multiparameter optimization (MPO), the

"Gem-Dicyclopropyl Effect"

Key Value Proposition:

  • Lipophilicity Modulation: Increases LogP/LogD relative to gem-dimethyl but with a lower lipophilic cost than acyclic diethyl or di-isopropyl analogs due to molecular compactness.

  • Metabolic Armor: Exploits the high C–H bond dissociation energy (BDE) of the cyclopropyl ring (~106 kcal/mol) to block oxidative metabolism (CYP450).

  • Conformational Locking: Induces a severe Thorpe-Ingold effect, restricting peptide backbone flexibility (

    
     angles) more rigidly than AIB (
    
    
    -aminoisobutyric acid).

Theoretical Framework: The Cyclopropyl Anomaly

To understand the dicyclopropyl impact, one must look beyond carbon count to the orbital physics of the cyclopropane ring.

Orbital Hybridization & Sigma-Aromaticity

Unlike standard alkyl chains (




  • Electronic Effect: The ring acts as a weak electron donor (hyperconjugation), which can modulate the pKa of the adjacent amine and carboxylic acid.

  • Lipophilic Efficiency (LipE): The dicyclopropyl group adds bulk (Van der Waals volume) but maintains a lower desolvation penalty than equivalent acyclic chains. The "sigma-aromaticity" allows for unique solvation shells that do not correlate linearly with standard methylene increments.

The "Gem-Disubstituent" Lipophilicity Trend

When substituting the

Table 1: Comparative Physicochemical Impact of


-Substitution
SubstituentStructure

LogP (Approx)*
Conformational ConstraintMetabolic Stability
H, H GlycineReference (0.0)None (Flexible)Low
Me, Me AIB (Gem-dimethyl)+0.6 to +0.8Moderate (

-helix promoter)
Moderate
Et, Et Diethylglycine+1.8 to +2.0High (Steric clash)Low (Et oxidation)
cPr, cPr Dicyclopropylglycine +1.2 to +1.5 Severe (Rigid Lock) High (Blocked)
Cyclohexyl Ac6c (Spiro)+2.5+Moderate (Chair flip)Moderate

Note: Values are relative to the glycine scaffold. Dicyclopropyl substitution provides a "sweet spot"—higher rigidity than diethyl, but lower lipophilicity than cyclohexyl or diethyl due to the compact, electron-withdrawing nature of the strained rings.

Structural & Biological Implications[1][2][3][4][5]

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The dicyclopropyl group imposes a massive steric penalty on the extended conformation of a peptide chain. The internal bond angle of the cyclopropyl ring (60°) forces the external bonds (connecting to the backbone) to widen (>115°).

  • Result: This forces the backbone into folded conformations (turns or helices) to relieve steric strain.

  • Application: Ideal for stabilizing

    
    -turns in peptidomimetics or locking the bioactive conformation of enzyme inhibitors.
    
Metabolic "Teflon"

The C–H bonds of a cyclopropyl ring are significantly stronger (106 kcal/mol) than secondary acyclic C–H bonds (~98 kcal/mol).

  • Mechanism: CYP450 enzymes typically initiate metabolism via hydrogen atom abstraction.[1] The high BDE of the cyclopropyl ring makes this abstraction energetically unfavorable.

  • Outcome: Replacing a diethyl group (susceptible to

    
    -1 oxidation) with a dicyclopropyl group often extends half-life (
    
    
    ) without altering the pharmacophore's steric footprint.

Visualization of Physicochemical Logic[4][7]

Dicyclopropyl_ImpactStructDicyclopropylSubstitutionOrbitalsp2.4 Character(Banana Bonds)Struct->OrbitalStericThorpe-IngoldEffectStruct->StericMetabHigh C-H BDE(106 kcal/mol)Struct->MetabLogPModulated LogP(Compact Volume)Orbital->LogPElectronicCompactnessConfConformationalLock (Beta-Turn)Steric->ConfBond AngleWideningStabMetabolicResistanceMetab->StabPrevents CYPAbstractionADMEOptimizedDrug ProfileLogP->ADMEPermeabilityConf->ADMETarget BindingStab->ADMEHalf-life

Caption: Mechanistic flow illustrating how dicyclopropyl substitution translates orbital physics into tangible ADME improvements.

Synthetic Methodology: The Bucherer-Bergs Protocol[2][8][9]

Synthesizing sterically crowded

Bucherer-Bergs reaction
Protocol: Synthesis of -Dicyclopropylglycine

Reagents: Dicyclopropyl ketone, Ammonium Carbonate, Potassium Cyanide, Ethanol/Water.

  • Hydantoin Formation (The Critical Step):

    • Reaction: Charge a pressure vessel with dicyclopropyl ketone (1.0 eq),

      
       (3.0 eq), and KCN (1.5 eq) in 50% EtOH/H2O.
      
    • Conditions: Heat to 60°C for 24–48 hours. The thermodynamic stability of the hydantoin drives the reaction despite steric crowding.

    • Isolation: Acidify to pH 2; the dicyclopropyl-hydantoin precipitates as a white solid.

  • Hydrolysis:

    • Reflux the hydantoin in 6N NaOH (or Ba(OH)

      
       for milder cleavage) for 48 hours.
      
    • Purification: Neutralize with HCl. Desalt using ion-exchange chromatography (Dowex 50W).

Synthesis_WorkflowStep1Start: Dicyclopropyl KetoneStep2Bucherer-Bergs Reaction(KCN, (NH4)2CO3, 60°C)Step1->Step2Step3Intermediate:5,5-DicyclopropylhydantoinStep2->Step3Step4Alkaline Hydrolysis(6N NaOH, Reflux)Step3->Step4Step5Final Product:alpha,alpha-DicyclopropylglycineStep4->Step5

Caption: Step-by-step synthetic pathway overcoming steric hindrance via the hydantoin intermediate.

Experimental Protocol: Lipophilicity Assessment (LogD)

Do not rely solely on calculated LogP (cLogP) for dicyclopropyl analogs, as algorithms often struggle with the "sigma-aromatic" solvation effects.

Method: Miniaturized Shake-Flask (Gold Standard for validation).

  • Preparation: Prepare a 10 mM stock solution of the amino acid in DMSO.

  • Phase System: Use 1-octanol (saturated with phosphate buffer pH 7.4) and Phosphate buffer (saturated with 1-octanol).

  • Equilibration:

    • Add 50

      
      L of DMSO stock to 4950 
      
      
      L of the octanol/buffer mixture (1:1 ratio).
    • Vortex vigorously for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 10 mins to ensure phase separation.

  • Quantification:

    • Remove aliquots from both phases.

    • Analyze via LC-MS/MS (preferred due to lack of chromophores in aliphatic amino acids).

  • Calculation:

    
    
    

References

  • Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[2] Beilstein Journal of Organic Chemistry. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" as a Structural Probe in Medicinal Chemistry. Journal of Medicinal Chemistry.[3][4] Link

  • Watanabe, M., et al. (2021).[5] Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane.[6][7] ChemRxiv. Link

  • Bucherer, H. T., & Bergs, W. (1934). Über die Synthese von Hydantoinen.[8][9][10][11] Journal für Praktische Chemie. (Foundational Method).

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3][4] Link

Methodological & Application

Application Notes and Protocols for the Incorporation of Dicyclopropyl Amino Acids into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dicyclopropyl Amino Acids in Peptidomimetics

Peptidomimetics represent a pivotal frontier in drug discovery, offering the potential to harness the bioactivity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of conformationally constrained non-canonical amino acids is a key strategy in this endeavor. Dicyclopropyl amino acids, with their unique steric and electronic properties, serve as powerful tools for medicinal chemists. The rigid cyclopropyl rings lock the dihedral angles of the peptide backbone, pre-organizing the molecule into a specific conformation that can enhance binding affinity to biological targets.[1] Furthermore, the bulky nature of the dicyclopropyl moiety can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptidomimetic.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of dicyclopropyl amino acid building blocks and their successful incorporation into peptide chains using both solid-phase and solution-phase methodologies.

Part 1: Synthesis of Dicyclopropyl Amino Acid Monomers

The journey to incorporating dicyclopropyl amino acids into peptidomimetics begins with the synthesis of the monomeric building blocks. A variety of synthetic routes are available, with the choice often depending on the desired stereochemistry and the starting materials at hand. A common and effective strategy involves the cyclopropanation of a suitable olefin precursor.

Protocol 1: Synthesis of a Protected Dicyclopropyl Amino Acid via Simmons-Smith Cyclopropanation

This protocol outlines a general procedure for the synthesis of a protected dicyclopropyl amino acid from an unsaturated amino acid precursor.

Workflow for Dicyclopropyl Amino Acid Synthesis

cluster_synthesis Synthesis of Protected Dicyclopropyl Amino Acid start Unsaturated Amino Acid Precursor protect N- and C-terminus Protection (e.g., Boc, Fmoc; Methyl ester) start->protect Protection cyclo Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) protect->cyclo Cyclopropanation deprotect Selective Deprotection (as needed for coupling) cyclo->deprotect Purification & Deprotection product Protected Dicyclopropyl Amino Acid deprotect->product

Caption: Synthetic workflow for a protected dicyclopropyl amino acid.

Materials:

  • N-protected unsaturated amino acid (e.g., N-Boc-allylglycine methyl ester)

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-protected unsaturated amino acid (1.0 eq) in anhydrous DCM.

  • Cyclopropanation: Cool the solution to 0 °C in an ice bath. Add diethylzinc (2.2 eq) dropwise via the dropping funnel, followed by the slow, dropwise addition of diiodomethane (2.2 eq). Caution: The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected dicyclopropyl amino acid.[2]

Part 2: Incorporation into Peptidomimetics: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, offering high efficiency and the ability to automate the process.[3][4] However, the steric bulk of dicyclopropyl amino acids presents a significant challenge to standard coupling protocols, often leading to incomplete reactions.[5] Overcoming this hurdle requires the use of highly efficient coupling reagents and optimized reaction conditions.

The Challenge of Steric Hindrance

The dicyclopropyl group physically obstructs the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric clash slows down the rate of peptide bond formation and can result in deletion sequences. To drive the reaction to completion, more potent coupling reagents are necessary.

Choosing the Right Coupling Reagent

For sterically hindered couplings, phosphonium and aminium/uronium salt-based reagents are generally more effective than carbodiimides like DCC or DIC.[5] Reagents that form highly reactive activated esters, such as OAt or Oxyma esters, are particularly well-suited for these challenging couplings.

Coupling Reagent Full Name Activating Group Key Advantages for Hindered Couplings
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAtHigh reactivity, often considered the gold standard for difficult couplings.[5][6] Low racemization.
HCTU (1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateO-6-ClBtMore reactive than HBTU.
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateOAtHighly reactive phosphonium salt, good for slow couplings.[6]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxymaHigh reactivity, often superior to HOBt-based reagents.
Protocol 2: Fmoc-Based Solid-Phase Synthesis of a Peptidomimetic Containing a Dicyclopropyl Amino Acid

This protocol details the manual solid-phase synthesis of a short peptide incorporating a dicyclopropyl amino acid using 2-chlorotrityl chloride resin, which is advantageous for preparing C-terminally protected peptide acids.[7][8]

Workflow for SPPS Incorporation

cluster_spps SPPS with Dicyclopropyl Amino Acid start 2-Chlorotrityl Chloride Resin load Load First Fmoc-Amino Acid start->load deprotect1 Fmoc Deprotection (Piperidine/DMF) load->deprotect1 couple_normal Couple Next Fmoc-Amino Acid (Standard Conditions) deprotect1->couple_normal deprotect2 Fmoc Deprotection couple_normal->deprotect2 couple_dcp Couple Fmoc-Dicyclopropyl-AA-OH (HATU/DIPEA in DMF/NMP) deprotect2->couple_dcp deprotect3 Fmoc Deprotection couple_dcp->deprotect3 couple_final Couple Final Fmoc-Amino Acid deprotect3->couple_final cleave Cleavage from Resin (TFA cocktail) couple_final->cleave product Crude Peptidomimetic cleave->product

Caption: SPPS workflow for incorporating a dicyclopropyl amino acid.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • Fmoc-protected dicyclopropyl amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Procedure:

  • Resin Swelling and Loading: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes. Load the first Fmoc-protected amino acid in the presence of DIPEA in DCM.[8]

  • Fmoc Deprotection: After loading, wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Standard Amino Acid Coupling: For standard amino acids, pre-activate the Fmoc-amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add this solution to the deprotected resin and couple for 1-2 hours.

  • Dicyclopropyl Amino Acid Coupling (Critical Step):

    • Pre-activate the Fmoc-dicyclopropyl amino acid (3-5 eq) with HATU (2.9-4.9 eq) and DIPEA (6-10 eq) in a 1:1 mixture of DMF:NMP. The use of NMP can improve solubility and coupling efficiency.

    • Add the activation mixture to the deprotected resin.

    • Increase the coupling time significantly, from 4 hours to overnight.

    • Perform a Kaiser test or a similar qualitative test to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude peptide for purification by preparative HPLC.

Part 3: Incorporation into Peptidomimetics: Solution-Phase Synthesis

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale synthesis or for sequences that are prone to aggregation on a solid support.[9][10] The principles for overcoming steric hindrance in solution-phase are similar to SPPS: the use of potent coupling reagents and potentially longer reaction times.

Protocol 3: Solution-Phase Coupling of a Dicyclopropyl Amino Acid

This protocol describes the coupling of an N-protected dicyclopropyl amino acid to a C-protected amino acid or peptide fragment in solution.

Workflow for Solution-Phase Coupling

cluster_lpps Solution-Phase Coupling A N-Protected Dicyclopropyl Amino Acid couple Coupling (PyBOP/DIPEA in DMF) A->couple B C-Protected Amino Acid/Peptide B->couple workup Aqueous Workup & Extraction couple->workup purify Purification (Chromatography) workup->purify product Protected Dipeptide/ Peptidomimetic purify->product

Caption: Solution-phase coupling of a dicyclopropyl amino acid.

Materials:

  • N-protected dicyclopropyl amino acid (e.g., Boc-Dcp-OH) (1.0 eq)

  • C-protected amino acid or peptide (e.g., H-Phe-OMe·HCl) (1.1 eq)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reactant Dissolution: Dissolve the N-protected dicyclopropyl amino acid, the C-protected amino acid ester hydrochloride, and PyBOP in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add DIPEA dropwise.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude peptide by column chromatography.[11][12]

Conclusion

The incorporation of dicyclopropyl amino acids into peptidomimetics, while challenging due to steric hindrance, is an achievable and highly valuable strategy for constraining peptide conformation and enhancing metabolic stability. Success hinges on the rational selection of potent coupling reagents, such as HATU or PyBOP, and the optimization of reaction conditions, including extended coupling times and the use of co-solvents like NMP in SPPS. The protocols outlined in these application notes provide a robust framework for researchers to synthesize these unique building blocks and successfully integrate them into novel peptidomimetic structures, thereby advancing the frontiers of drug discovery.

References

  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Isidro-Llobet, A., et al. (2009). The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant. Organic Letters, 11(16), 3718–3721. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Isidro-Llobet, A., et al. (2009). The dicyclopropylmethyl peptide backbone protectant. Organic Letters, 11(16), 3718–3721. [Link]

  • Majerz, I., et al. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 25(21), 5129. [Link]

  • Wipf, P., & Kerekes, A. D. (2003). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters, 5(10), 1629–1632. [Link]

  • Chemistry LibreTexts. (2021). Peptide Synthesis- Solution-Phase. [Link]

  • Tolomelli, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). International Journal of Molecular Sciences, 24(20), 15413. [Link]

  • ResearchGate. (2017). Solution phase peptide synthesis with only free amino acids. [Link]

  • ResearchGate. (2008). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]

  • Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Nature Communications, 5, 5718. [Link]

  • Easton, C. J., & Hutton, C. A. (1992). Synthesis of Cyclopropyl Amino Acid Derivatives. Australian Journal of Chemistry, 45(2), 395-402. [Link]

  • Chemistry LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • Tolomelli, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7109. [Link]

  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. [Link]

  • ResearchGate. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • Dappen, M. S., et al. (1990). Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 33(11), 2963–2968. [Link]

  • Scholarly Commons. (2019). Solid-Phase Peptide Synthesis of d-Amino Acids. [Link]

  • Burgess, K., et al. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(10), 737–747. [Link]

Sources

Handling and storage requirements for 2-Amino-2,2-dicyclopropylacetic acid HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-2,2-dicyclopropylacetic acid hydrochloride (also known as


-dicyclopropylglycine or Dcp) is a conformationally restricted, non-proteinogenic amino acid used to induce specific secondary structures (e.g., 

-turns,

-helices) in peptide therapeutics.[1] Due to its quaternary

-carbon and dicyclopropyl steric bulk, this compound presents unique challenges in both storage stability and synthetic application. This guide outlines the critical protocols for maintaining the chemical integrity of Dcp HCl and optimizing its use in solid-phase peptide synthesis (SPPS).

Compound Identification & Physicochemical Profile

Before handling, verify the identity of the material using the data below. The presence of the dicyclopropyl moiety creates significant steric bulk, influencing both solubility and reactivity.

PropertySpecification
Chemical Name 2-Amino-2,2-dicyclopropylacetic acid hydrochloride
Synonyms

-Dicyclopropylglycine HCl; Dcp HCl
CAS Number 88807-96-9 (HCl salt); 6321-21-7 (Free acid)
Molecular Formula

Molecular Weight 191.66 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, THF
Hygroscopicity High (HCl salt form is prone to deliquescence)

Storage & Stability Requirements

The primary degradation pathways for Dcp HCl are moisture absorption (leading to stoichiometry errors) and acid-catalyzed ring opening (though the cyclopropyl group is relatively robust, prolonged exposure to moisture and acidity can degrade it).

Environmental Control
  • Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (active use) at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is mandatory to prevent moisture ingress.

Critical Protocol: The "Warm-Up" Rule

Failure to follow this step is the #1 cause of material degradation.

  • Remove the vial from the -20°C freezer.

  • Place the sealed vial in a desiccator at room temperature.

  • Wait 30–60 minutes before opening.

    • Mechanism:[2][3][4] Opening a cold vial introduces atmospheric moisture, which immediately condenses on the hygroscopic salt. This water initiates hydrolysis and alters the effective molecular weight, ruining stoichiometric precision in subsequent reactions.

Handling & Solubilization Protocols

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask or fume hood (fine dust hazard).

  • Skin: Nitrile gloves (standard thickness).

  • Eyes: Safety glasses with side shields.

Solubilization Workflow

For biological assays or peptide coupling, prepare fresh stock solutions. Dcp HCl is a quaternary amino acid salt; its dissolution kinetics are slower than standard glycine.

Recommended Solvents:

  • Peptide Synthesis: NMP (N-methylpyrrolidone) or DMF (Dimethylformamide). Note: Add 1 eq. of DIEA (Diisopropylethylamine) to neutralize the HCl if coupling immediately.

  • Biological Assays: DMSO (Dimethyl sulfoxide) or Water.

Protocol:

  • Weigh the required amount of Dcp HCl (after warm-up).

  • Add 50% of the target solvent volume.

  • Vortex vigorously for 30 seconds. Sonicate if visible particles remain.

  • Add remaining solvent to volume.

Application Note: Peptide Coupling Strategy

Expert Insight: Dcp is a sterically hindered amino acid, similar to Aib (aminoisobutyric acid) but bulkier. Standard coupling protocols (e.g., HBTU/DIEA, 30 min) often result in incomplete coupling or deletion sequences.

Optimized Coupling Protocol (SPPS)

Use this protocol to ensure >99% incorporation efficiency.

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . Avoid weaker reagents like HBTU or DIC/HOBt.

  • Stoichiometry: Use 4–5 equivalents of Dcp HCl relative to the resin loading.

  • Base: Use 10 equivalents of DIEA (to neutralize the HCl salt and activate the carboxylate).

  • Reaction Time: Double coupling is recommended.

    • Coupling 1: 2 hours at Room Temperature.

    • Coupling 2: 1 hour at Room Temperature (or 30 min at 50°C if resin is compatible).

  • Monitoring: The Kaiser test may give false negatives due to steric bulk preventing the ninhydrin reaction. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

Handling Workflow Diagram

HandlingWorkflow Start Receive Dcp HCl (CAS 88807-96-9) Storage Store at -20°C (Desiccated) Start->Storage Retrieval Retrieve from Freezer Storage->Retrieval WarmUp Equilibrate to RT (30-60 mins in Desiccator) Retrieval->WarmUp CRITICAL STEP Open Open Vial & Weigh WarmUp->Open Solvent Select Solvent Open->Solvent DMF DMF/NMP + DIEA (For Peptide Synthesis) Solvent->DMF DMSO DMSO/Water (For Bio-Assay) Solvent->DMSO Coupling Coupling Reaction (Use HATU, 2x Coupling) DMF->Coupling

Figure 1: Critical workflow for handling Dcp HCl to prevent hygroscopic degradation and ensure synthetic success.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and copious water for 15 minutes. Dcp HCl is an irritant.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
Spill (Solid) Sweep up carefully to avoid dust generation. Place in a sealed bag for disposal.
Ingestion Rinse mouth. Do NOT induce vomiting. Contact poison control.

References

  • ChemicalBook. (2023). 2-amino-2-cyclopropylacetic acid hydrochloride Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2023). 2-amino-2,2-dicyclopropylacetic acid hydrochloride Product Information. Retrieved from

  • De Simone, G., Lombardi, A., Galdiero, S., & Pavone, V. (2000).[2] The crystal structure of a Dcp-containing peptide.[1][2][5][6] Biopolymers, 53(2), 182-188.[1] (Validates the conformational restriction and steric properties of Dcp). Retrieved from

  • Tyger Scientific. (2023). Product Catalog: 2-Amino-2,2-dicyclopropylacetic acid.[7][8] Retrieved from

Sources

Scale-up synthesis techniques for 2-Amino-2,2-dicyclopropylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Amino-2,2-dicyclopropylacetic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Amino-2,2-dicyclopropylacetic acid (also known as


-dicyclopropylglycine). This non-proteinogenic amino acid is a critical building block for conformationally restricted peptides and metabotropic glutamate receptor (mGluR) ligands.

The synthesis presents two primary challenges for scale-up:

  • Steric Hindrance: The geminal dicyclopropyl groups create significant steric bulk, retarding nucleophilic attack at the carbonyl center during standard Strecker or Bucherer-Bergs conditions.

  • Substrate Stability: The cyclopropyl rings are susceptible to acid-catalyzed ring opening (homoallyl rearrangement), necessitating the avoidance of harsh acidic hydrolysis steps common in standard amino acid synthesis.

This guide recommends a High-Pressure Bucherer-Bergs protocol followed by High-Temperature Alkaline Hydrolysis , utilizing a Barium Hydroxide workup to ensure purity without chromatography.

Retrosynthetic Analysis & Strategy

The optimal route for scale-up utilizes the Bucherer-Bergs reaction starting from dicyclopropyl ketone . While the Strecker synthesis (cyanide/ammonia) is an alternative, the Bucherer-Bergs reaction yields a hydantoin intermediate that is highly crystalline, facilitating purification by simple filtration—a crucial advantage in process chemistry.

Critical Process Decision:

  • Standard Hydrolysis (Rejected): Acidic hydrolysis (HCl/HBr) poses a high risk of cyclopropyl ring opening.

  • Selected Hydrolysis: Alkaline hydrolysis using Ba(OH)

    
     in a pressure vessel. This preserves the ring integrity and allows for "self-purifying" salt removal via CO
    
    
    
    precipitation.

G start Dicyclopropyl Ketone (CAS: 1121-37-5) step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Pressure Vessel start->step1  Step 1   inter 5,5-Dicyclopropylhydantoin (Intermediate) step1->inter step2 Alkaline Hydrolysis (Ba(OH)2, 130-150°C) inter->step2  Step 2   end 2-Amino-2,2-dicyclopropylacetic acid (CAS: 6321-21-7) step2->end

Figure 1: Synthetic workflow prioritizing intermediate crystallinity and ring stability.

Precursor Sourcing vs. Synthesis

Dicyclopropyl ketone (CAS: 1121-37-5) is the limiting reagent.

  • Commercial Sourcing: Available but often expensive (

    
    5/gram) and volatile.
    
  • In-House Synthesis: For scales >100g, in-house synthesis from

    
    -butyrolactone is recommended via the 1,7-dichloro-4-heptanone route (See Organic Syntheses Coll. Vol. 4, p. 278).
    

Detailed Protocols

Phase 1: Formation of 5,5-Dicyclopropylhydantoin

Rationale: The steric bulk of the two cyclopropyl groups inhibits the formation of the initial imine. Standard reflux conditions result in poor conversion and loss of volatile ammonia. A sealed pressure vessel is mandatory to maintain high ammonia concentration and force the equilibrium.

Safety Critical Control Point (CCP): This step involves Potassium Cyanide (KCN). All operations must be performed in a functioning fume hood with a cyanide antidote kit available.

Materials:

  • Dicyclopropyl ketone (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Carbonate ((NH

    
    )
    
    
    
    CO
    
    
    ) (3.0 eq)
  • Solvent: 50% Ethanol/Water (v/v)

Procedure:

  • Charging: In a stainless steel autoclave or heavy-walled glass pressure reactor, dissolve (NH

    
    )
    
    
    
    CO
    
    
    and KCN in the Ethanol/Water mixture.
  • Addition: Add dicyclopropyl ketone. The ketone may not fully dissolve initially.

  • Reaction: Seal the vessel. Heat to 65–75°C for 24–48 hours.

    • Note: Do not exceed 80°C to prevent excessive pressure buildup from CO

      
      /NH
      
      
      
      decomposition.
  • Quenching: Cool the vessel to room temperature. Carefully vent the excess ammonia into a scrubber (dilute HCl).

  • Isolation:

    • Concentrate the mixture under reduced pressure to half volume to remove ethanol.

    • The hydantoin will precipitate as a white solid.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from hot ethanol if necessary.

    • Target Yield: >75%[1][2][3]

    • QC: Verify structure via NMR (absence of ketone peak).

Phase 2: Alkaline Hydrolysis & Salt-Free Workup

Rationale: Standard NaOH hydrolysis introduces Na+ ions that are difficult to remove from the zwitterionic amino acid without ion-exchange chromatography. Using Barium Hydroxide (Ba(OH)


) allows for the removal of the cation as insoluble BaCO

or BaSO

.

Materials:

  • 5,5-Dicyclopropylhydantoin (from Phase 1)

  • Barium Hydroxide Octahydrate (Ba(OH)

    
    ·8H
    
    
    
    O) (2.5 eq)
  • Water (degassed)

Procedure:

  • Setup: Place the hydantoin and Ba(OH)

    
     in a stainless steel autoclave (Monel or Hastelloy preferred to prevent corrosion). Add water to form a slurry.
    
  • Hydrolysis: Seal and heat to 130°C for 16–24 hours.

    • Mechanism:[2][3][4][5] The high temperature is required to overcome the steric hindrance protecting the amide bond of the hydantoin ring.

  • Barium Removal (The "Self-Cleaning" Step):

    • Cool the reaction mixture to 80°C.

    • Transfer to a beaker.

    • Add solid CO

      
       (dry ice) or bubble gaseous CO
      
      
      
      through the solution until the pH reaches ~7.0–8.0.
    • Chemistry:

      
      .
      
  • Filtration: Filter the heavy white precipitate of Barium Carbonate through a Celite pad.

  • Isolation:

    • Evaporate the clear filtrate to dryness.

    • The residue is the crude amino acid.

  • Final Purification: Recrystallize from Water/Acetone or Water/Ethanol.

Process Data & Specifications

ParameterSpecificationNotes
Appearance White crystalline powderHygroscopic
Molecular Weight 155.19 g/mol Formula: C

H

NO

Melting Point >250°C (dec.)Typical for zwitterions
Solubility Soluble in water; Insoluble in Et

O
Lipophilic side chains reduce water solubility compared to Glycine
Overall Yield 55–65% (2 steps)From ketone

Safety & Hazard Management

Cyanide Handling (Phase 1):

  • Hazard: KCN releases HCN gas upon contact with acid or moisture.

  • Control: Maintain pH > 10 during the initial mixing. Use a bleach (hypochlorite) bath to quench all glassware and waste streams before disposal.

Pressure Safety (Phase 1 & 2):

  • Hazard: Thermal decomposition of ammonium carbonate generates significant gas pressure.

  • Control: Use a reactor rated for at least 20 bar. Ensure the rupture disc is vented to a safe exhaust.

Safety cluster_0 Cyanide Waste Protocol kcn Reaction Waste (Contains CN-) bleach Treat with 10% NaOCl (Bleach) kcn->bleach check Test for CN- (Prussian Blue Test) bleach->check disposal Chemical Waste (pH > 10) check->disposal

Figure 2: Mandatory waste treatment flow for Cyanide-containing streams.

References

  • Curtis, O. E., et al. "Dicyclopropyl Ketone." Organic Syntheses, Coll.[1] Vol. 4, p. 278 (1963). Link

    • Grounding: Authoritative procedure for the synthesis of the precursor ketone.
  • Marinov, M., et al. "Alkaline hydrolysis of cyclopentanespiro-5-(2,4-dithiohydantoin)." Scientific Works of University of Ruse, Vol. 51, Series 9.1 (2012).[6] Link

    • Grounding: Establishes the necessity of high-pressure/high-temperature alkaline hydrolysis for sterically hindered spiro-hydantoins.
  • Bucherer, H. T., & Steiner, W. "Über die Synthese von Hydantoinen und Glycinen." Journal für Praktische Chemie, 140(2), 291–316 (1934). Grounding: The foundational text for the Bucherer-Bergs reaction mechanism.
  • PubChem Compound Summary. "2-Amino-2,2-dicyclopropylacetic acid (CAS 6321-21-7)." Link

    • Grounding: Verification of chemical identity and CAS registry.
  • Zandbergen, P., et al. "Synthesis of α,α-disubstituted amino acids via the Bucherer-Bergs reaction." Tetrahedron, 48(19), 3977-3982 (1992). Grounding: Discusses the steric limitations of the reaction and solvent effects.

Sources

Solvent selection for dissolving 2-Amino-2,2-dicyclopropylacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Dissolution Protocols for 2-Amino-2,2-dicyclopropylacetic acid hydrochloride


-Dcp-OH·HCl

Executive Summary

This guide provides a technical framework for the solvent selection, dissolution, and handling of 2-Amino-2,2-dicyclopropylacetic acid hydrochloride . As a conformationally restricted, non-proteinogenic amino acid, this compound presents a unique solubility profile characterized by a "polarity paradox": the high ionic character of the zwitterionic/salt headgroup contrasts with the lipophilic steric bulk of the geminal dicyclopropyl moiety.

Successful dissolution is critical for downstream applications such as solid-phase peptide synthesis (SPPS), conformational analysis (NMR), and pharmacological screening. This note recommends Water, Methanol, and DMSO as primary solvents, while identifying Diethyl Ether and Hexanes as critical anti-solvents for purification.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the competing forces within the molecule:

  • Ionic Lattice Energy (The Barrier): As a hydrochloride salt, the compound exists in a crystal lattice stabilized by strong electrostatic interactions between the ammonium cation (

    
    ) and the chloride anion (
    
    
    
    ). Dissolution requires a solvent with a high dielectric constant (
    
    
    ) to overcome this lattice energy.
  • Steric Shielding (The Complication): Unlike Glycine, the

    
    -carbon is substituted with two cyclopropyl rings. These rings create a "lipophilic shield" around the polar core, potentially slowing solvent access and reducing solubility in pure water compared to simple amino acids.
    
  • Protic vs. Aprotic Solvation:

    • Protic Solvents (Water, MeOH): Excellent for stabilizing the

      
       anion via hydrogen bonding.
      
    • Polar Aprotic Solvents (DMSO, DMF): Excellent for solvating the ammonium cation and indispensable for organic synthesis where water is detrimental.

Predicted Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Aqueous Water, D2O, Buffer (pH < 7)High (>50 mg/mL)Stock solutions, HPLC, Biological assays.
Lower Alcohols Methanol, EthanolModerate-High Transfer solvent, Crystallization, LC-MS.
Polar Aprotic DMSO, DMF, NMPHigh Peptide Synthesis (SPPS), Chemical coupling.
Chlorinated Dichloromethane (DCM), ChloroformNegligible Washing resin, Extraction (only if neutralized).
Ethers/Alkanes Diethyl Ether, Hexanes, MTBEInsoluble Precipitation (Anti-solvent), Washing precipitates.
Ketones AcetoneLow Potential anti-solvent; Avoid during synthesis (Schiff base risk).

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Use this protocol to verify solubility for a new batch or alternative solvent.

Materials:

  • 10 mg 2-Amino-2,2-dicyclopropylacetic acid HCl

  • Borosilicate glass vials (4 mL)

  • Calibrated micropipette (100 µL - 1000 µL)

  • Vortex mixer

Procedure:

  • Weigh 10 mg of the compound into a clear glass vial.

  • Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Vortex vigorously for 30 seconds.

  • Observation:

    • Clear solution: Soluble.[1][2][3][4]

    • Cloudy/Particulates: Insoluble or Saturation reached.

  • If insoluble, add solvent in 100 µL increments , vortexing between additions, until clear or total volume reaches 2 mL (<5 mg/mL).

Protocol B: Preparation for Peptide Synthesis (SPPS)

Critical: The HCl salt must often be neutralized in situ for coupling reactions.

  • Solvent Choice: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Dissolution: Dissolve the AA-HCl salt in DMF at 0.2 M to 0.5 M concentration.

    • Note: If the solution is hazy, sonicate for 5 minutes at ambient temperature.

  • Activation/Neutralization:

    • Add the coupling reagent (e.g., HATU, HBTU).

    • Immediately prior to coupling, add DIPEA (Diisopropylethylamine) (2.0 - 3.0 equivalents relative to AA).

    • Mechanism:[4][5][6][7] DIPEA neutralizes the HCl, generating the free amine for reaction and forming DIPEA·HCl (soluble in DMF).

Decision Logic & Workflows (Visualization)

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended application.

SolventSelection Start Start: Select Application App_Synth Organic Synthesis / SPPS Start->App_Synth App_Anal Analytical (HPLC/LCMS) Start->App_Anal App_Bio Biological Assay Start->App_Bio App_NMR NMR Spectroscopy Start->App_NMR Solv_DMF DMF or NMP (Use Anhydrous) App_Synth->Solv_DMF Standard Coupling Solv_Water Water / Acetonitrile (0.1% TFA) App_Anal->Solv_Water Reverse Phase Solv_Buffer PBS or Saline (pH 7.4) App_Bio->Solv_Buffer Direct Dissolution Solv_DMSO DMSO / DMSO-d6 App_Bio->Solv_DMSO Stock Solution (1000x) App_NMR->Solv_DMSO Amide Proton Study Solv_D2O D2O (Deuterium Oxide) App_NMR->Solv_D2O Exchangeable H Study Action_Neut Requires Base (DIPEA) to neutralize HCl Solv_DMF->Action_Neut

Caption: Decision matrix for selecting the optimal solvent based on downstream experimental requirements.

Figure 2: Dissolution & Handling Workflow

Standard operating procedure for preparing stock solutions.

DissolutionProtocol Step1 Weigh Compound (Hygroscopic: Work Fast) Step2 Add Solvent (Start with 50% Volume) Step1->Step2 Step3 Vortex / Sonicate (Break Crystal Lattice) Step2->Step3 Step4 Check Clarity Step3->Step4 Step5A Add Remaining Solvent Step4->Step5A Clear Step5B Gently Heat (40°C) or Add Cosolvent Step4->Step5B Cloudy Final Filter (0.2 µm) & Store -20°C Step5A->Final Step5B->Step3 Retry

Caption: Step-by-step workflow for ensuring complete dissolution and sample integrity.

Critical Handling Notes

  • Hygroscopicity: As a hydrochloride salt, the compound will absorb atmospheric moisture. Weigh quickly and store the bulk container in a desiccator.

  • Stability in Solution:

    • Acidic/Neutral (Water/DMSO): Stable for weeks at 4°C.

    • Basic (DMF + DIPEA): Unstable over long periods. Prepare immediately before use. Free amines can undergo oxidative degradation or react with atmospheric

      
      .
      
  • Schiff Base Formation: Avoid dissolving the free amine form in ketones (Acetone, MEK) for long periods, as it may react to form imines. The HCl salt is generally resistant to this but caution is advised.

References

  • Kaul, R., et al. (2000).[8] "Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures?" Biopolymers, 54(3), 159-67.[8] Link

    • Context: Discusses the solvation issues of sterically hindered alpha,alpha-disubstituted amino acids in CDCl3 vs DMSO.
  • Amend, J. P., & Helgeson, H. C. (1997).[1] "Solubilities of the common L-α-amino acids as a function of temperature and solution pH." Pure and Applied Chemistry, 69(5), 935–942.[1] Link

    • Context: Foundational principles of amino acid solubility and the effect of pH/salt formation.[9]

  • Sanofi Solvent Selection Guide. (2013).[3] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. Link

    • Context: Industrial standards for solvent safety and selection in synthesis.[3]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7] Chemical Reviews, 109(6), 2455–2504. Link

    • Context: Protocols for handling amino acid salts during peptide coupling (SPPS).
  • PubChem Compound Summary. "2-Amino-2-cyclopropylacetic acid." Link

    • Context: Physical property data and structural identifiers.[2][3][5][6][8][10][11]

Sources

Application Note: High-Efficiency N-Terminal Modification of Peptides Containing Sterically Hindered Dicyclopropyl Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The incorporation of dicyclopropyl residues (e.g., 2,2-dicyclopropylglycine, Dcp) into peptide backbones is a powerful strategy for constraining conformational space, often inducing stable ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-turns or 

-helices. However, these residues present a formidable synthetic challenge.

The Problem: The "Steric Umbrella" Unlike standard bulky amino acids (e.g., Isoleucine, Valine) or even


-disubstituted residues like Aib (aminoisobutyric acid), the geminal cyclopropyl groups of Dcp create a massive "steric umbrella." When a Dcp residue is at the N-terminus, these rings essentially shield the 

-amino group from nucleophilic attack. Standard coupling reagents (HBTU, HATU) often fail to drive the reaction to completion, leading to deletion sequences and difficult purification.

The Solution This guide details a high-efficiency protocol utilizing PyAOP (a phosphonium salt) and Oxyma Pure , combined with microwave energy, to penetrate this steric barrier. We also provide a "fail-safe" protocol using acid fluorides for the most recalcitrant sequences.

Critical Reagent Selection

The choice of coupling cocktail is the single most determinate factor in success.

Reagent ClassRecommended ReagentRole & Rationale
Activator PyAOP Preferred. A phosphonium salt derived from HOAt. Unlike uronium salts (HATU), PyAOP avoids guanidinylation of the hindered amine during slow couplings and maintains higher reactivity.
Additive Oxyma Pure Replaces HOAt/HOBt.[1] Safer (non-explosive) and often shows superior kinetics in preventing racemization of the incoming amino acid.
Base DIEA (DIPEA) Standard base. Use Collidine (TMP) if the incoming amino acid is Cysteine or Histidine to prevent racemization.
Solvent NMP or DMF NMP (N-methyl-2-pyrrolidone) is preferred for hindered sequences due to better resin swelling properties than DMF.
Backup TFFH Generates Acid Fluorides in situ. The small size of the fluoride leaving group is critical when the steric wall is impenetrable to active esters.

Experimental Protocols

Phase 1: Fmoc-Deprotection of N-Terminal Dcp

The steric bulk of Dcp can even hinder the removal of the Fmoc group.

  • Swelling: Swell resin in NMP for 20 minutes (critical for solvation of the hydrophobic Dcp group).

  • Reagent: 20% Piperidine in NMP with 0.1 M HOBt .

    • Note: HOBt is added to suppress aspartimide formation if Asp is present, but also helps solvate the reaction sphere.

  • Conditions:

    • Standard:

      
       min at Room Temperature.
      
    • Difficult: Microwave irradiation: 75°C, 25 Watts,

      
       min.
      
  • Wash: DMF (

    
    ).
    
Phase 2: The Coupling Reaction (N-Terminal Modification)

This protocol describes coupling an incoming Amino Acid (Fmoc-AA-OH) or acyl group to the N-terminal Dcp-peptide resin.

Method A: The Gold Standard (PyAOP/Oxyma)

Use this for 90% of couplings.

  • Stoichiometry: Use 5 equivalents of Fmoc-AA-OH, PyAOP, and Oxyma Pure relative to resin loading. Use 10 equivalents of DIEA.

  • Pre-activation (minimize time):

    • Dissolve AA, PyAOP, and Oxyma in NMP.

    • Add DIEA immediately before adding to the resin.

    • Warning: Do not pre-activate for >2 minutes to avoid epimerization of the incoming AA.

  • Reaction:

    • Add mixture to the resin.[2][3]

    • Microwave: Ramp to 75°C over 2 min; Hold at 75°C for 10 minutes .

    • Alternative (No Microwave): Double couple at 50°C for 60 minutes each.

  • Monitoring: Perform a micro-cleavage (see Phase 3). Standard colorimetric tests (Kaiser) are often false-negative due to steric shielding.

Method B: The "Nuclear Option" (Acid Fluorides via TFFH)

Use this if Method A fails or for coupling extremely bulky residues (e.g., Dcp-Dcp or Aib-Dcp).

  • Stoichiometry: 5 eq Fmoc-AA-OH, 5 eq TFFH, 10 eq DIEA.

  • Activation:

    • Dissolve Fmoc-AA-OH and TFFH in dry NMP/DCM (1:1).

    • Add DIEA.[2][4][5]

    • Allow to react for 15-20 minutes (unlike active esters, acid fluorides are stable).

  • Coupling:

    • Add the solution to the resin.[2]

    • React at 50°C for 60 minutes (Microwave not strictly necessary for acid fluorides, but helpful).

  • Mechanism: The acid fluoride (R-CO-F) is physically smaller than the PyAOP active ester, allowing it to slip under the Dcp "umbrella."

Visualization of Workflows

Figure 1: Decision Matrix for Dcp Modification

This flowchart guides the researcher through the logic of reagent selection based on steric difficulty.

DcpCouplingWorkflow Start Start: N-Terminal Dcp Peptide Resin Deprotect Fmoc Removal (20% Pip/NMP + MW) Start->Deprotect Choice Incoming Residue Sterics? Deprotect->Choice Standard Standard/Medium Bulk (Ala, Phe, Lys) Choice->Standard Low Bulky High Bulk (Val, Ile, Aib, Dcp) Choice->Bulky High MethodA Method A: PyAOP/Oxyma MW 75°C, 10 min Standard->MethodA MethodB Method B: TFFH (Acid Fluoride) 50°C, 60 min Bulky->MethodB QC QC: Micro-Cleavage & LC-MS MethodA->QC MethodB->QC Success Proceed to Next Cycle QC->Success >99% Conv. Fail Incomplete Coupling QC->Fail <99% Conv. Retry Double Couple or Switch Method Fail->Retry Retry->MethodB

Caption: Logical workflow for selecting coupling conditions based on the steric demand of the incoming residue.

Quality Control & Troubleshooting

Due to the steric shielding, standard colorimetric tests (Kaiser, Chloranil) are unreliable. The amine may be present but sterically inaccessible to the dye, leading to a false "coupling complete" result.

Mandatory QC: The Micro-Cleavage

  • Remove ~2 mg of resin beads.

  • Wash with DCM (

    
    ).[2]
    
  • Treat with 50

    
    L of TFA/H2O/TIS (95:2.5:2.5) for 15 minutes.
    
  • Blow off TFA with nitrogen stream.

  • Dissolve residue in 50% Acetonitrile/Water.

  • Inject on LC-MS.[6]

    • Target: Look for the mass of [Prev-Peptide] + [New AA].

    • Error Mode: If you see [Prev-Peptide] + 153 Da (approx), check for tetramethylguanidinium capping (a side reaction of HATU/HBTU, avoided by using PyAOP).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Deletion Steric hindrance prevents active ester approach.[5]Switch from Method A to Method B (TFFH) . Increase temp to 85°C (if Cys/His absent).
Epimerization Over-activation or prolonged base exposure.Reduce pre-activation time to <30s. Switch base to Collidine (TMP) . Lower temp to 50°C.
Guanidinylation (+100-150 Da) Reaction of amine with Uronium coupling reagent (HATU/HBTU).STOP using HATU. Switch immediately to Phosphonium salt (PyAOP ) or TFFH.
Incomplete Fmoc Removal Dcp group shielding the carbamate.Use DBU (2%) in the deprotection cocktail (short bursts) or microwave heating.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[7] Link

  • Thermo Fisher Scientific. (n.d.). Technical Note: Use of PyAOP in Cyclization and Difficult Couplings. Thermo Fisher. Link

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

  • Sigma-Aldrich (Merck). (n.d.). Peptide Coupling Reagents Guide: PyAOP and COMU.[8] MilliporeSigma. Link

  • BenchChem. (2025).[5] Strategies to Overcome Steric Hindrance in Peptide Synthesis. BenchChem.[5] Link

Sources

Troubleshooting & Optimization

Overcoming low coupling yields with 2-Amino-2,2-dicyclopropylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sterically Demanding Peptide Synthesis Topic: Overcoming Low Coupling Yields with 2-Amino-2,2-dicyclopropylacetic Acid (


-dicyclopropylglycine)

Executive Summary: The "Dicyclopropyl Wall"

As a Senior Application Scientist, I frequently encounter researchers struggling with


-disubstituted amino acids. 2-Amino-2,2-dicyclopropylacetic acid presents a unique "perfect storm" of steric hindrance. Unlike Aib (

-aminoisobutyric acid), which has rigid but small methyl groups, the cyclopropyl rings possess significant effective volume and electronic repulsion (Walsh orbitals) that shield the reaction center.

The Core Problem:

  • Nucleophilic Inertia: When this residue is at the N-terminus, the amine is buried in a "cleft" formed by the two cyclopropyl rings, making it a poor nucleophile.

  • Electrophilic Shielding: When activating this residue, the bulky rings prevent the approach of the incoming amine, and standard bulky leaving groups (like OBt/OAt esters from HBTU/HATU) further crowd the transition state.

The Solution: We must move away from "standard" carbodiimide/phosphonium chemistry. The protocols below prioritize Acid Fluorides (small electrophiles) and Oxyma-based reagents (high reactivity, lower steric bulk).

Diagnostic & Decision Logic

Before altering your entire synthesis strategy, use this decision matrix to determine the failure mode.

TroubleshootingLogic Start START: Low Yield Observed CheckPos Is the Hindered AA the Nucleophile (Amine) or Electrophile (Acid)? Start->CheckPos IsAcid It is the Carboxylic Acid (Being Coupled to Resin/Peptide) CheckPos->IsAcid IsAmine It is the Amine (On Resin, Accepting Next AA) CheckPos->IsAmine StandardTry Did you use HBTU/HATU? IsAcid->StandardTry SwitchTFFH PROTOCOL A: Switch to Acid Fluoride (TFFH) StandardTry->SwitchTFFH Yes, Failed CheckAgg Is the Resin Loading > 0.3 mmol/g? IsAmine->CheckAgg ReduceLoad Reduce Loading (<0.2 mmol/g) Use ChemMatrix/PEG Resin CheckAgg->ReduceLoad Yes SwitchCOMU PROTOCOL B: Use COMU + Microwave (Double Couple) CheckAgg->SwitchCOMU No ReduceLoad->SwitchCOMU

Figure 1: Decision matrix for selecting the correct remediation strategy based on the residue's position in the coupling event.

Protocol A: The Acid Fluoride Method (TFFH)

Best For: Activating 2-Amino-2,2-dicyclopropylacetic acid (C-terminus activation).

Scientific Rationale: Standard active esters (OBt/OAt) are too bulky. The leaving group itself adds to the steric congestion. An Acid Fluoride (-COF) is physically small (fluorine is similar in size to hydrogen/oxygen) and highly electrophilic, allowing the nucleophile to penetrate the steric shield of the cyclopropyl groups [1][2]. We use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acid fluoride in situ.[1]

Reagents Required:
  • Fmoc-2-Amino-2,2-dicyclopropylacetic acid (3-4 eq)

  • TFFH (3-4 eq)

  • DIPEA (Diisopropylethylamine) (6-8 eq)

  • Solvent: Anhydrous DCM or NMP (DCM is often better for acid fluoride formation, but NMP is better for peptide solubility).

Step-by-Step Procedure:
  • Pre-Activation (Crucial):

    • Dissolve the Fmoc-amino acid and TFFH in a minimal amount of dry DCM/NMP.

    • Add DIPEA.[1][2][3][4]

    • Wait exactly 2–3 minutes. Do not wait longer; acid fluorides are reactive and can hydrolyze if wet, or rearrange.

    • Visual Check: The solution should remain clear. Precipitate indicates potential salt formation or wet solvents.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound amine.[5][6]

    • Agitate for 60 minutes at room temperature.

    • Note: Heating is generally not required for acid fluorides due to their high reactivity, but mild heating (40°C) can be applied if the acceptor amine is also hindered.

  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, proceed to a second coupling.

Protocol B: High-Efficiency COMU/Microwave

Best For: Coupling to 2-Amino-2,2-dicyclopropylacetic acid (N-terminus is the nucleophile).

Scientific Rationale: When the dicyclopropyl amine is the nucleophile, we need the most reactive "standard" ester possible. COMU generates an Oxyma ester, which is more reactive and less prone to epimerization than HATU.[7] Combined with Microwave (MW) energy , we provide the thermal activation required to overcome the high energy barrier of the transition state [3][4].

Reagents Required:
  • Incoming Fmoc-Amino Acid (5 eq)

  • COMU (5 eq)

  • Oxyma Pure (5 eq) - Optional but recommended as additive

  • DIPEA (10 eq)

  • Solvent: NMP (Strictly required for MW synthesis).

Step-by-Step Procedure:
  • Setup:

    • Ensure the resin is swollen in NMP. DCM will boil in the microwave and should be avoided for the coupling step.

  • Activation:

    • Dissolve AA, COMU, and Oxyma in NMP.

    • Add DIPEA immediately before adding to the resin.

  • Microwave Cycle:

    • Ramp: 2 minutes to 75°C.

    • Hold: 5 minutes at 75°C (for standard AAs) or 10 minutes at 75°C (if the incoming AA is also bulky, e.g., Val, Ile).

    • Power Limit: Set to 25-30W to prevent overheating spots.

  • Double Coupling (Mandatory):

    • Drain the vessel.

    • Repeat the entire activation and MW cycle.

    • Why? The first coupling often stalls at ~60-70% conversion due to the formation of "difficult sequences" (beta-sheet aggregation). The second "hit" pushes it to completion.

Comparative Data: Reagent Efficiency

The following data summarizes typical conversion rates for


-disubstituted couplings (based on Aib/dicyclopropyl analogs) [1][5].
Coupling ReagentActivation TypeSteric ToleranceTypical Yield (1 hr)Risk of Side Reactions
HBTU / HOBt OBt EsterLow< 20%High (Guanidinylation)
HATU / HOAt OAt EsterModerate40-60%Moderate
COMU / Oxyma Oxyma EsterHigh70-85%Low
TFFH Acid Fluoride Very High > 95% Very Low
PyBrOP Acid BromideHigh80-90%Moderate (Acidic)

Mechanistic Visualization

Understanding why TFFH works is key to trusting the protocol.

TFFHMechanism cluster_steric Steric Advantage COOH Hindered AA (R-COOH) Intermediate Active Intermediate COOH->Intermediate + TFFH/Base TFFH TFFH Reagent (Fluoroformamidinium) AcidFluoride Acid Fluoride (R-CO-F) Small & Reactive Intermediate->AcidFluoride Fluoride Transfer Coupling Peptide Bond Formation AcidFluoride->Coupling + Amine (Nucleophile)

Figure 2: TFFH converts the bulky carboxylic acid into a compact Acid Fluoride, bypassing the steric clash caused by bulky OBt/OAt leaving groups.

Troubleshooting FAQ

Q: I see a positive Kaiser test even after double coupling with TFFH. What now? A: If TFFH fails, the issue is likely aggregation , not just sterics.

  • Solvent Switch: Use 100% NMP or a mixture of NMP/DMSO (9:1) to disrupt hydrogen bonding.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts beta-sheet formation on the resin.

Q: Can I use PyBOP instead of TFFH? A: PyBOP generates an OBt ester (similar to HBTU) but is driven by phosphonium kinetics. It is generally inferior to TFFH for this specific dicyclopropyl application because it still relies on the bulky OBt leaving group. If you lack TFFH, PyBrOP (which generates an acid bromide) is a better alternative than PyBOP.

Q: My product has the correct mass + 22 Da. What is this? A: This is likely a sodium adduct (common in MS) OR, if using HATU/HBTU, it could be a guanidinylation adduct (+42 Da usually, but variations exist). If using TFFH, ensure you quench the reaction with water/methanol before cleavage to hydrolyze any remaining acid fluoride, preventing side reactions during TFA cleavage.

Q: Is racemization a concern with Acid Fluorides? A: For 2-Amino-2,2-dicyclopropylacetic acid, no . It is an


-disubstituted amino acid, meaning it has no chiral proton at the 

-position to abstract. It cannot racemize. However, if you use TFFH to activate a chiral neighbor (e.g., Fmoc-Phe-OH coupled to the dicyclopropyl amine), use Collidine instead of DIPEA to minimize racemization risk [6].

References

  • Bachem. (2024).[8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[9] Link

  • Carpino, L. A., et al. (1995).[10] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Peptide Synthesis.[1][10] Journal of the American Chemical Society.[10] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews. Link

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.[6]Link

  • BenchChem. (2025).[2][5] A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.Link

  • Wenschuh, H., et al. (1995).[10] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Hindered Peptides. The Journal of Organic Chemistry.[10] Link

Sources

Reducing racemization during activation of 2-Amino-2,2-dicyclopropylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Activation & Coupling of 2-Amino-2,2-dicyclopropylacetic Acid

Case ID: #TC-DCP-001 Topic: Reducing Racemization & Epimerization During Activation Molecule: 2-Amino-2,2-dicyclopropylacetic acid (dicCp-Gly /


-dicyclopropylglycine)
Classification:  Sterically Hindered 

-Disubstituted Amino Acid[1]

Executive Summary for Researchers

Welcome to the Technical Support Center. You are likely visiting this page because you are observing peak splitting, loss of chiral purity, or low yields when incorporating 2-Amino-2,2-dicyclopropylacetic acid into a peptide sequence.

The Critical Diagnostic: First, we must establish a chemical reality: 2-Amino-2,2-dicyclopropylacetic acid is achiral. Because it possesses two identical cyclopropyl substituents at the


-carbon, it has a plane of symmetry.[1] Therefore, the residue itself cannot racemize.[1]

Why are you seeing "racemization"? The issue is almost certainly Systemic Epimerization . The extreme steric bulk of the two cyclopropyl rings creates a massive kinetic barrier to coupling.[1] This forces the reaction to proceed slowly, exposing the activated component (or the anchoring residue on the resin) to basic conditions for extended periods.[1] This leads to the racemization of the adjacent chiral amino acids , creating diastereomers that mimic the appearance of racemization of the target residue.[1]

This guide focuses on High-Efficiency Activation Protocols designed to accelerate coupling velocity and suppress the off-target epimerization caused by this steric bottleneck.

Part 1: The "Racemization" Phantom (Troubleshooting Logic)

Before changing reagents, confirm the source of the impurity using this logic flow.

Troubleshooting Start Observation: Split Peaks / Impurity CheckStruct Verify Target Structure: 2-Amino-2,2-dicyclopropylacetic acid Start->CheckStruct IsChiral Is the residue Chiral? CheckStruct->IsChiral No NO (Symmetric Substituents) IsChiral->No 2,2-dicyclopropyl Yes YES (Mono-cyclopropyl or Substituted) IsChiral->Yes 2-cyclopropyl Conclusion1 DIAGNOSIS: Neighbor Epimerization Steric bulk slows coupling; Base racemizes the C-terminal residue of the partner. No->Conclusion1 Conclusion2 DIAGNOSIS: Direct Racemization Proceed with standard Cys/His precautions. Yes->Conclusion2

Figure 1: Diagnostic logic to identify the true source of stereochemical loss when working with dicyclopropyl amino acids.

Part 2: Optimized Activation Protocols

To prevent neighbor epimerization, you must maximize


 (coupling rate) while minimizing base-mediated proton abstraction.[1]
Method A: The Acid Fluoride Approach (Recommended)

Best for: Extreme steric hindrance (


-disubstituted AAs like Aib, dicCp-Gly).[1]
Mechanism:  Acid fluorides are highly reactive electrophiles that are less sensitive to steric hindrance than OBt/OAt esters.[1] They maintain high reactivity without the need for excessive exogenous base.[1]
ComponentReagentMolar Equiv.[1][2][3]Role
Activator TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)1.0 eqGenerates acid fluoride in situ.[1]
Base 2,4,6-Collidine (or TMP)2.0 - 3.0 eqNon-nucleophilic, weak base (

).[1] Prevents Fmoc-deprotection or neighbor racemization.[1]
Solvent DCM / DMF (1:1)-DCM improves swelling and kinetics for hindered couplings.[1]

Protocol:

  • Dissolve 2-Amino-2,2-dicyclopropylacetic acid (3 eq) and TFFH (3 eq) in dry DMF/DCM.

  • Add Collidine (6 eq).[1] Note: Do not pre-activate for >1 min.

  • Add immediately to the resin/amine component.[1]

  • Allow to react for 2–4 hours. Do not extend overnight unless necessary; re-couple instead.

Method B: The Oxyma/DIC Approach (Metal-Free)

Best for: Microwave synthesis or when fluorides are contraindicated.[1] Mechanism: Oxyma Pure creates a highly reactive ester with lower risk of epimerization compared to HOBt.[1]

ComponentReagentMolar Equiv.[1][2][3]Role
Activator DIC (Diisopropylcarbodiimide)1.0 eqForms O-acylisourea.[1]
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)1.0 eqSuppresses racemization; forms reactive ester.[1]
Base None (or 0.1 eq DIPEA if needed)0CRITICAL: Avoid bases like DIPEA/NMM to eliminate proton abstraction risk.

Protocol:

  • Dissolve AA (3-5 eq) and Oxyma Pure (3-5 eq) in DMF.

  • Add DIC (3-5 eq) immediately prior to addition to the vessel.[1]

  • Microwave Option: Heat to 75°C for 10 minutes (ramp carefully).

  • Room Temp Option: Double coupling (2 x 1 hour) is superior to single long coupling.[1]

Part 3: Comparative Data & Reagent Selection

The following table summarizes the risk profile of common coupling reagents when applied to sterically hindered systems involving 2-Amino-2,2-dicyclopropylacetic acid.

Activation SystemReactivity (Steric Bulk)Neighbor Racemization RiskRecommendation
HBTU / DIPEA LowHigh AVOID. Guanidinylation side reactions and high base load promote epimerization.[1]
HATU / HOAt / DIPEA HighModerate⚠️ Use with Caution. Good reactivity, but requires base.[1] Switch base to Collidine.
TFFH / Collidine Very High Very Low GOLD STANDARD. Acid fluorides penetrate steric shields effectively.[1]
DIC / Oxyma HighLowExcellent Alternative. Neutral pH conditions protect chiral centers.[1]
Symmetric Anhydride ModerateLow⚠️ Slow formation; wastes 50% of the precious amino acid.[1]

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I am using TFFH but still see impurities. What is happening? A: Check your solvent. Acid fluorides can react with water.[1] Ensure your DMF is anhydrous.[1] Also, if the impurity is +18 Da, it might be hydrolysis of the acid fluoride back to the acid.[1] If the impurity is +22 Da (Na adduct) or similar, check MS settings.[1] If you see a diastereomer, verify the preceding amino acid coupling was complete and racemization-free.[1]

Q2: Can I use PyBOP? A: PyBOP is robust but generates HOBt esters, which are bulky.[1] For a dicyclopropyl group, the HOBt ester is extremely crowded (


).[1] This steric clash slows the aminolysis further.[1] TFFH (generating 

) creates a much smaller leaving group, reducing the steric penalty.[1]

Q3: My yield is low. Should I increase the temperature? A: Increasing temperature (e.g., to 50-75°C) is effective for hindered couplings, but it exponentially increases the rate of epimerization of the anchoring residue (the one the bulky AA is attacking).[1]

  • Safe Zone: Max 50°C with Collidine.[1]

  • Danger Zone: >60°C with DIPEA/DBU.[1]

Q4: Why does the dicyclopropyl group cause such issues if it's achiral? A: It acts as a "kinetic wall."[1] The Thorpe-Ingold effect (gem-dialkyl effect) usually favors cyclization, but here the bulk hinders the intermolecular attack of the amine.[1] This leaves the activated carboxylate alive longer.[1] The longer it sits, the more time the base has to abstract the


-proton from the partner amino acid (especially if it is Cys, His, or Phe).[1]

Part 5: Visualizing the Pathway

The diagram below illustrates why the "Neighbor" racemizes.

Mechanism ActivatedAA Activated dicCp-Gly (Achiral) Coupling Coupling Reaction (Sterically Slowed) ActivatedAA->Coupling Peptide Peptide-NH2 (Chiral C-term) Peptide->Coupling Racemization Proton Abstraction at Peptide C-term Peptide->Racemization Product Native Peptide (Desired) Coupling->Product Slow Path Base Excess Base (DIPEA) Base->Peptide Side Reaction (Fast if excess base) Epimer Epimerized Product (D-isomer impurity) Racemization->Epimer Couples to AA

Figure 2: Mechanism of "Neighbor Racemization."[1] The steric bulk of dicCp-Gly slows the desired coupling, allowing the base to racemize the peptide chain.[1]

References

  • Carpino, L. A., et al. (1990).[1] The 7-azabenzotriazole system: efficient activation of carboxylic acids.[1] Journal of the American Chemical Society.[1][4][5] [1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews.[1] (Discusses TFFH for hindered AAs).

  • Wenschuh, H., et al. (1995).[1] Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC amino acid fluorides. The Journal of Organic Chemistry.[1][4] (Protocol for Aib/hindered AA activation). [1]

  • Bachem Technical Notes. (2024). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[1][3][4][1]

  • BenchChem Support. (2025).[1] Preventing Racemization in Hindered Amino Acid Coupling.[1][3][1]

Sources

Navigating the Challenges of Purifying Peptides with 2-Amino-2,2-dicyclopropylacetic acid (Dcpa): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids like 2-Amino-2,2-dicyclopropylacetic acid (Dcpa) offers exciting avenues for designing novel peptides with enhanced therapeutic properties. However, the unique structural characteristics of Dcpa can introduce significant challenges during purification, often leading to frustratingly low yields. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to empower researchers to overcome these hurdles and improve their purification outcomes.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems encountered during the purification of Dcpa-containing peptides, offering insights into their root causes and providing actionable solutions.

Problem 1: Poor Solubility of the Crude Peptide

You've successfully synthesized your Dcpa-containing peptide, but it refuses to fully dissolve in standard aqueous buffers for HPLC purification.

Potential Causes:

  • Increased Hydrophobicity: The dicyclopropyl group of Dcpa is highly lipophilic, significantly increasing the overall hydrophobicity of the peptide.[1][2] This can lead to poor solubility in aqueous solutions commonly used for reversed-phase HPLC.[3][4]

  • Aggregation: The rigid and bulky nature of the Dcpa residue can promote intermolecular interactions, leading to the formation of aggregates that are difficult to solubilize.[5][6] Hydrophobic sequences are particularly prone to aggregation.[3]

Solutions & Methodologies:

  • Solvent Screening: Before injecting onto your HPLC column, perform small-scale solubility tests with a variety of solvents.

    • Initial Steps: Start with the standard mobile phase A (e.g., water with 0.1% TFA). If solubility is poor, gradually increase the organic content.

    • Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) may be necessary before dilution with the aqueous mobile phase.[4] Always add the peptide solution dropwise into the aqueous phase with gentle agitation to prevent precipitation.[7]

    • Chaotropic Agents: In cases of severe aggregation, consider the use of chaotropic agents like 6M guanidinium hydrochloride or 8M urea to disrupt intermolecular hydrogen bonds. Note that these will need to be removed in subsequent steps.[8]

  • pH Adjustment: The overall charge of your peptide can significantly influence its solubility.

    • Acidic Peptides: If your peptide has a net negative charge, dissolving it in a basic buffer might improve solubility.

    • Basic Peptides: Conversely, for peptides with a net positive charge, an acidic solvent may be more effective.[9]

  • Sonication: Gentle sonication can help to break up small aggregates and enhance dissolution.[7]

Problem 2: Broad or Tailing Peaks During HPLC Purification

Your peptide is soluble, but the chromatographic peak is broad, asymmetric, or shows significant tailing, making it difficult to achieve baseline separation from impurities.

Potential Causes:

  • Secondary Interactions: The unique chemical properties of Dcpa might lead to unwanted secondary interactions with the stationary phase of the HPLC column.

  • On-Column Aggregation: The peptide may be aggregating on the column during the separation process.

  • Suboptimal HPLC Method: The gradient, flow rate, or mobile phase composition may not be optimized for your specific peptide.

Solutions & Methodologies:

  • Optimize the HPLC Gradient: A shallow gradient is often beneficial for improving the resolution of closely eluting species.[10][11]

    • Method Development: Start with a broad scouting gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate elution time of your peptide. Then, run a shallower gradient around that elution point (e.g., a 1% per minute increase in acetonitrile).[10]

  • Modify the Mobile Phase:

    • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing reagent that can improve peak shape.[10][12] For particularly stubborn peptides, experimenting with other ion-pairing reagents like formic acid (FA) might be beneficial, especially if mass spectrometry is being used for detection, as TFA can cause ion suppression.[12]

    • Organic Modifier: While acetonitrile is the most common organic modifier, isopropanol or methanol can sometimes offer different selectivity and improve peak shape for hydrophobic peptides.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't resolve the issue, consider a different column chemistry.

    • Pore Size: For peptides, columns with a pore size of 100Å or 300Å are typically recommended to maximize loading capacity and prevent restricted access of the molecule to the stationary phase.[12]

    • Alternative Chemistries: While C18 is the workhorse for peptide purification, C8 or C4 columns are less hydrophobic and may reduce strong, unwanted interactions with highly hydrophobic Dcpa-containing peptides. Phenyl-hexyl columns can also offer alternative selectivity.

  • Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 40-60°C) can decrease solvent viscosity, improve mass transfer, and disrupt aggregation, often leading to sharper peaks.

Problem 3: Co-elution of Impurities with the Desired Peptide

Despite optimizing your HPLC method, you are unable to separate your target Dcpa-peptide from closely related impurities, such as deletion sequences or incompletely deprotected species.

Potential Causes:

  • Similar Hydrophobicity: The impurities may have very similar hydrophobic profiles to your target peptide, making separation by reversed-phase chromatography challenging.

  • Complex Crude Mixture: The solid-phase peptide synthesis (SPPS) may have resulted in a high number of closely related byproducts.

Solutions & Methodologies:

  • Orthogonal Purification Techniques: Employ a second purification method that separates molecules based on a different principle than hydrophobicity.

    • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge.[13] It can be an excellent complementary step to RPLC, especially for separating peptides that differ by a single charged amino acid.[14]

    • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size.[13] While less common for final peptide purification, it can be useful for removing large aggregates or very small impurities.

  • Optimize the Cleavage and Deprotection Steps: Re-evaluate your cleavage cocktail and reaction time to minimize the formation of side products during the final steps of synthesis.[15]

  • Flash Chromatography Pre-Purification: For large-scale purifications, using reversed-phase flash chromatography as an initial clean-up step can remove a significant portion of impurities before final polishing with preparative HPLC.[11][16] This can improve the loading capacity and resolution of the subsequent HPLC step.

II. Frequently Asked Questions (FAQs)

Q1: What makes 2-Amino-2,2-dicyclopropylacetic acid (Dcpa) containing peptides so difficult to purify?

The primary challenge stems from the dicyclopropyl group, which is a bulky and highly hydrophobic moiety. This can lead to several issues:

  • Increased Hydrophobicity: Making the entire peptide less soluble in aqueous solutions.[3][4]

  • Steric Hindrance: The bulky nature of Dcpa can influence the peptide's conformation and potentially mask interaction sites, affecting its chromatographic behavior.

  • Propensity for Aggregation: The rigid structure can promote the formation of intermolecular β-sheets or other aggregates, which are often insoluble and difficult to purify.[5][6]

Q2: How can I predict the solubility of my Dcpa-containing peptide?

While a precise prediction is difficult, you can get a good indication by analyzing the overall amino acid composition.[7][9]

  • Calculate the Grand Average of Hydropathicity (GRAVY) score: A more positive score indicates greater hydrophobicity and a higher likelihood of solubility issues.

  • Count Charged Residues: A higher percentage of charged amino acids (Asp, Glu, Lys, Arg, His) will generally improve aqueous solubility.[4]

Q3: Are there any modifications I can make to the peptide sequence to improve its solubility and purification?

Yes, if the biological activity allows, consider the following:

  • Incorporate Hydrophilic Residues: Adding charged or polar amino acids like Lys, Arg, Asp, Glu, or Ser can significantly improve solubility.[4]

  • Introduce "Gatekeeper" Residues: Placing charged residues like arginine or lysine near hydrophobic stretches can help to disrupt aggregation.

  • Utilize Pseudoprolines: During synthesis, incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[5]

Q4: What is the best way to scale up the purification of a Dcpa-containing peptide?

A systematic approach is crucial for successful scale-up.[12][17]

  • Develop and Optimize at the Analytical Scale: Perfect your separation on an analytical HPLC column first.[10]

  • Linear Scale-Up: Once optimized, you can linearly scale up your method to a preparative column with the same stationary phase. This involves adjusting the flow rate, gradient, and sample load proportionally to the column dimensions.[17]

  • Consider Flash Chromatography: For larger quantities, using reversed-phase flash chromatography as an initial purification step can be highly effective and cost-efficient.[11]

III. Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Dcpa-Peptide Purification

G cluster_solubility Solubility Issues cluster_hplc_opt HPLC Optimization cluster_advanced Advanced Strategies start Crude Dcpa-Peptide solubility Assess Solubility in Aqueous Buffer start->solubility hplc Initial Analytical HPLC solubility->hplc Soluble organic_solvent Add Organic Cosolvent (DMSO, ACN) solubility->organic_solvent Insoluble broad_peak Broad or Tailing Peak? hplc->broad_peak coelution Co-elution of Impurities? broad_peak->coelution No gradient Optimize Gradient (Shallow) broad_peak->gradient Yes success Pure Peptide coelution->success No orthogonal Orthogonal Purification (IEX, SEC) coelution->orthogonal Yes ph_adjust Adjust pH organic_solvent->ph_adjust sonicate Sonication ph_adjust->sonicate sonicate->hplc mobile_phase Modify Mobile Phase (Ion-Pair, Solvent) gradient->mobile_phase column Change Column (C8, C4, Pore Size) mobile_phase->column temperature Increase Temperature column->temperature temperature->hplc flash RP-Flash Pre-Purification orthogonal->flash flash->hplc

A decision-making workflow for troubleshooting common purification issues with Dcpa-containing peptides.

IV. Summary of Key Purification Parameters

ParameterStandard ApproachTroubleshooting for Dcpa-PeptidesRationale
Initial Solubilization Water / 0.1% TFATest small amounts in DMSO, ACN, or DMF first; consider pH adjustment or sonication.Overcomes high hydrophobicity and aggregation tendency.[4][7]
HPLC Column C18, 100Å or 300ÅC8, C4, or Phenyl-Hexyl; ensure appropriate pore size.Reduces strong hydrophobic interactions and offers alternative selectivity.[12]
Mobile Phase Water/ACN with 0.1% TFATry shallow gradients; consider formic acid or different organic modifiers (e.g., isopropanol).Improves resolution and peak shape.[10][11][12]
Temperature Ambient40-60°CReduces viscosity and disrupts on-column aggregation.
Persistent Impurities Re-injection/re-purificationIon-Exchange Chromatography (IEX) or RP-Flash pre-purification.Provides an orthogonal separation mechanism based on charge rather than hydrophobicity.[11][13]

V. References

  • Arano, Y., et al. (1997). Conventional and High-Yield Synthesis of DTPA-conjugated Peptides: Application of a Monoreactive DTPA to DTPA-D-Phe1-octreotide Synthesis. Bioconjugate Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Peptide Purification Scale-Up with HPLC. Retrieved from [Link]

  • Agilent Technologies, Inc. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-27. Available at: [Link]

  • Al-Ameed, T., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules. Available at: [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • Al-Karadaghi, S., et al. (2017). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Bio-protocol. Available at: [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Mueller, L. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Dunne, J., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Organic Process Research & Development. Available at: [Link]

  • Mant, C. T., et al. (1998). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biochemistry. Available at: [Link]

  • Liu, L. P., & Deber, C. M. (1998). Studies of the Minimum Hydrophobicity of α-Helical Peptides Required To Maintain a Stable Transmembrane Association with Phospholipid Bilayer Membranes. Biochemistry. Available at: [Link]

  • GenScript. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • Auer, S., et al. (2013). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptide Science. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Al-Bokari, M., et al. (2023). Advances in Therapeutic Peptides Separation and Purification. Molecules. Available at: [Link]

  • van der Es, D., et al. (2023). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. Available at: [Link]

  • Reddit. (2024). Preparative purification methods for deprotected peptides. Retrieved from [Link]

  • Teledyne ISCO. (2020). Peptide Purification. YouTube. Retrieved from [Link]

  • Purolite. (2020). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. ResearchGate. Available at: [Link]

  • van der Es, D., et al. (2025). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv. Available at: [Link]

Sources

Minimizing steric clashes in alpha-helix mimetics using dicyclopropyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Steric Clashes in Alpha-Helix Mimetics using Dicyclopropyl Groups Document ID: TSC-AHM-2026-02 Role: Senior Application Scientist Status: Active

Executive Summary: The Dicyclopropyl Advantage

In the design of alpha-helix mimetics (proteomimetics), a recurring failure mode is the steric clash . Traditional constraints used to induce helicity—such as gem-dimethyl groups (Aib), macrocyclic staples, or bulky terphenyl scaffolds—often introduce excessive steric volume that interferes with the binding interface or destabilizes the helix itself.

Dicyclopropyl (dCp) groups and cyclopropyl-constrained amino acids (


)  offer a "Goldilocks" solution. They provide the necessary Thorpe-Ingold effect  (promoting bent/helical conformations) but possess a significantly smaller effective steric volume  and unique electronic properties (

-like character) compared to open-chain alkyls (isopropyl/t-butyl) or aromatic rings.

This guide addresses the specific challenges of synthesizing, coupling, and characterizing these constrained systems.

Technical Deep Dive: Mechanism of Action

Why Dicyclopropyl?

The efficacy of dicyclopropyl groups in minimizing clashes stems from two physical properties:

  • Conformational Locking (Thorpe-Ingold): Placing a cyclopropyl group (or two) at the

    
     position restricts the 
    
    
    
    torsion angles to the helical region (
    
    
    ). This pre-organizes the mimetic for binding, reducing the entropic penalty.
  • Steric Retraction: Unlike an isopropyl or t-butyl group, which projects methyl groups into 3D space (often clashing with the

    
     or 
    
    
    
    side chains), the cyclopropyl ring is "tied back." The carbons are held in a rigid 60° angle. This reduces the van der Waals radius in the vector perpendicular to the ring, allowing the mimetic to fit into tighter hydrophobic pockets on the target protein (e.g., MDM2, Bcl-xL).
Comparative Steric Profile
GroupHelical PropensitySteric Bulk (Relative)Clash Potential (

)
Alanine (Me) ModerateLowLow
Aib (gem-dimethyl) HighMediumMedium
Dicyclopropyl /

Very High Low-Medium (Compact) Low
Leucine (Isobutyl) HighHighHigh
Terphenyl Scaffold N/A (Rigid)Very HighVery High

Troubleshooting Guide (FAQs)

Category A: Synthesis & Coupling[1][2][3][4]

Q1: My coupling efficiency for the dicyclopropyl-amino acid is <20%. Standard HBTU/DIEA protocols are failing. Why? Diagnosis: Steric hindrance at the nucleophilic amine. Root Cause: The dicyclopropyl group at the


 position creates a massive steric wall protecting the amine. Standard reagents (HBTU) form an active ester that is too bulky to approach the hindered amine effectively.
Solution: 
  • Switch Reagents: Use HATU or PyAOP with HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt assists in pre-organization via hydrogen bonding.

  • Micro-Cleavage Check: Do not rely on colorimetric tests (Kaiser). Perform a micro-cleavage and check via LC-MS after 2 hours.

  • Double Coupling: Perform double coupling at elevated temperature (50°C) or using microwave assistance (75°C, 10 min), provided your side chains are stable.

Q2: I am observing racemization during the coupling of the dicyclopropyl moiety. How do I prevent this? Diagnosis: Oxazolone formation. Root Cause: Constrained amino acids are prone to racemization when activated as carboxylic acids due to rapid oxazolone formation. Solution:

  • Use Collidine: Replace DIEA (Diisopropylethylamine) with 2,4,6-collidine (TMP). It is a weaker base and reduces proton abstraction from the

    
    -carbon (though less relevant for quaternary carbons, it helps prevent base-catalyzed side reactions of the activated ester).
    
  • Pre-activation: Minimize pre-activation time. Add the base last.

Category B: Solubility & Purification

Q3: The dicyclopropyl-containing peptide precipitates in the HPLC mobile phase (Water/Acetonitrile). Diagnosis: Hydrophobic aggregation. Root Cause: Cyclopropyl groups are highly lipophilic. Multiple dicyclopropyl groups create a "grease ball" effect. Solution:

  • Solvent Spike: Add 10-20% Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) to your mobile phase A and B. This disrupts hydrophobic aggregates.

  • Column Choice: Switch to a C4 or Diphenyl column instead of C18. The wider pore size and different selectivity help elute hydrophobic helices.

  • Temperature: Run the HPLC column at 60°C to improve mass transfer and solubility.

Category C: Structural Characterization

Q4: My CD spectrum shows a weak signal at 222 nm. Does this mean the dicyclopropyl group failed to induce helicity? Diagnosis: False negative or solvent quenching. Root Cause: Short mimetics (<10 residues) often have frayed ends. Also, dicyclopropyl groups can distort the standard


-helix geometry to a 

-helix, which has a weaker

transition. Solution:
  • TFE Titration: Record CD spectra in increasing concentrations of 2,2,2-Trifluoroethanol (TFE) (0% to 50%). If the signal significantly intensifies, your mimetic can fold but is in dynamic equilibrium.

  • NMR Verification: CD is unreliable for non-standard helices. Use 2D-ROESY NMR . Look for

    
     and 
    
    
    
    NOE cross-peaks, which are definitive fingerprints of helical structure.

Standard Operating Protocol (SOP): Incorporation of Dicyclopropyl-Glycine (Dcpg)

This protocol describes the solid-phase incorporation of a dicyclopropyl-constrained unit into a peptide sequence.

Reagents:

  • Fmoc-Dcpg-OH (or Fmoc-

    
    -OH)
    
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell resin (Rink Amide usually) in DMF for 30 mins.

    • Deprotect Fmoc (20% Piperidine/DMF)

      
       2 (5 min, 10 min).
      
    • Wash DMF

      
       5.
      
  • Activation (The "Pre-Mix"):

    • In a separate vial, dissolve Fmoc-Dcpg-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add HOAt (3.0 eq) . Critical Step: HOAt is essential for hindered couplings.

    • Add DIPEA (6.0 eq) immediately before adding to resin.

    • Note: Do not let the activated ester sit for >2 mins before adding to resin.

  • Coupling Reaction:

    • Add mixture to resin.

    • Microwave Method (Recommended): Heat to 75°C, 25 Watts, for 15 minutes.

    • Manual Method: Shake at Room Temp for 4 hours.

  • The "Difficult" Deprotection:

    • The Fmoc group on a dicyclopropyl amine is sterically shielded.

    • Use 20% Piperidine + 0.1M DBU in DMF.

    • Perform 3 cycles: 5 min, 10 min, 15 min.

    • Validation: Monitor UV absorbance of the deprotection waste at 301 nm (fulvene-piperidine adduct) to ensure completion.

  • Capping:

    • After coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: Steric Decision Logic

The following diagram illustrates the decision process for selecting a dicyclopropyl constraint versus other common constraints based on steric environment.

StericLogic Start Helix Mimetic Design: Select Constraint CheckPocket Analyze Target Pocket (Hydrophobic Cleft) Start->CheckPocket IsDeep Is the pocket deep/narrow? CheckPocket->IsDeep CheckClash Does i, i+4 interaction cause steric clash? IsDeep->CheckClash Yes (Tight Fit) UseStaple Use Hydrocarbon Staple (R8/S5) IsDeep->UseStaple No (Broad Surface) UseAib Use Aib (Gem-dimethyl) Standard Constraint CheckClash->UseAib No UseDcpg Use Dicyclopropyl / Ac3c (Minimal Steric Volume) CheckClash->UseDcpg Yes (High Clash Risk) Validation Validate via 2D-NMR (ROESY) UseAib->Validation UseStaple->Validation UseDcpg->Validation

Caption: Decision tree for selecting dicyclopropyl constraints (


/Dcpg) when standard Aib or staples introduce steric clashes in narrow binding pockets.

References

  • Conformational profile of 1-aminocyclopropanecarboxylic acid (

    
    ). 
    Source: ResearchGate / Journal of Peptide Science.
    Key Finding:
    
    
    
    allows the arrangement of cyclic side chains without steric clashes, unlike larger homologs (
    
    
    ,
    
    
    ).
  • Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Source: Lyu, P. C., et al. (1990). Science/NIH. Key Finding: Establishes the baseline for steric interactions of alkyl side chains in helix stabilization, providing the comparative basis for cyclopropyl's advantage.

  • Multi-Facial, Non-Peptidic

    
    -Helix Mimetics. 
    Source: Fletcher, S., et al. (2015).[1] Int. J. Mol. Sci.
    Key Finding: Reviews scaffold constraints and the necessity of minimizing steric bulk to achieve multi-facial recognition.
    
    
  • Design and Synthesis of Novel Helix Mimetics. Source: MDPI. Key Finding: Discusses coupling challenges (HATU/HOAt requirement) for hindered helix mimetic templates.

Sources

Strategies for difficult couplings involving alpha-tetrasubstituted amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difficult Couplings of


-Tetrasubstituted Amino Acids 

Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket Subject: Overcoming Steric Hindrance in Aib,


-Me-Phe, and related analogs.

Introduction: The Steric Barrier

Welcome to the technical support hub. If you are here, you are likely facing a stalled synthesis involving


-tetrasubstituted amino acids (e.g., Aib, 

-methyl-phenylalanine).

The Core Problem: These couplings do not fail due to electronic deactivation; they fail due to the Thorpe-Ingold effect (Gem-Dimethyl effect) . The two non-hydrogen substituents on the


-carbon lock the amino acid into a restricted conformational space (often promoting 

-helices). While this is desirable for the final drug's stability, it creates a massive steric wall during synthesis. The nucleophilic amine cannot easily approach the activated carbonyl of the incoming residue.

Standard protocols (HBTU/DIPEA) will fail here. You must upgrade your reagent strategy immediately.

Visual Guide: Reagent Selection Logic

Before proceeding, consult this decision matrix to select the appropriate chemistry based on your specific difficulty level.

ReagentSelection Start Start: Coupling Difficulty Analysis IsChiral Is the residue Chiral? (e.g., α-Me-Phe vs Aib) Start->IsChiral Standard Standard Hindrance (Single Aib insertion) IsChiral->Standard No (Aib) BaseCheck Base Selection Critical: Use Collidine instead of DIPEA IsChiral->BaseCheck Yes Reagent1 Tier 1: COMU or HATU + Microwave (75°C) Standard->Reagent1 First Attempt Extreme Extreme Hindrance (Aib-Aib or α-Me-Phe-Aib) Reagent3 Tier 3: Acid Fluorides (TFFH/BTFFH) (The Nuclear Option) Extreme->Reagent3 Mandatory Reagent2 Tier 2: PyAOP + Oxyma Pure (Phosphonium is superior for sterics) Reagent1->Reagent2 If < 80% Conv. Reagent2->Extreme If Stalled BaseCheck->Standard

Figure 1: Decision matrix for selecting coupling reagents based on steric demand. Note the escalation from Uronium (HATU) to Phosphonium (PyAOP) to Acid Fluorides.

Module 1: Optimized Protocols

Do not deviate from these parameters. The "Standard SPPS" protocol is insufficient.[1]

Protocol A: The Phosphonium Escalation (PyAOP)

Best for: Single Aib insertions or moderately hindered sequences.

Why it works: PyAOP (a phosphonium salt) avoids the formation of guanidinium byproducts that can occur with HATU/HBTU (uronium salts) during slow, hindered reactions. It drives the reaction faster.

  • Reagents:

    • Amino Acid (4.0 eq)

    • PyAOP (4.0 eq) — Do not use PyBOP; the HOAt moiety in PyAOP is crucial.

    • Oxyma Pure (4.0 eq) — Superior to HOBt/HOAt for safety and efficiency.

    • DIPEA (8.0 eq)[2]

  • Solvent: NMP (N-methylpyrrolidone).[2] Avoid DMF; NMP swells the resin better for hindered sequences.[2]

  • Conditions:

    • Microwave: 75°C for 10 minutes (Power: 35W).

    • Manual: 50°C for 60 minutes (requires double coupling).

Protocol B: The Acid Fluoride Method (TFFH)

Best for: Contiguous hindered residues (Aib-Aib, Aib-Pro) or when Protocol A fails.

Why it works: Acid fluorides are small, highly reactive electrophiles. Unlike bulky active esters (OBt/OAt), the small fluoride atom creates minimal steric drag, allowing it to slip past the gem-dimethyl wall of the amine.

  • Activation (In-situ):

    • Dissolve Fmoc-AA-OH (4.0 eq) in dry DCM/NMP (1:1).

    • Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq).

    • Add DIPEA (8.0 eq).[2]

    • Critical: Pre-activate for exactly 3 minutes . (Longer activation risks hydrolysis).

  • Coupling:

    • Add mixture to resin.[2]

    • Temperature: 75°C (Microwave) for 15 minutes OR Room Temp for 2-12 hours.

    • Note: Acid fluorides are stable enough for long couplings but reactive enough for difficult amines.

Module 2: Troubleshooting & FAQs

Q1: My Aib-Aib coupling stalled at 60% conversion despite using HATU. What happened? A: You hit the "Steric Ceiling." HATU forms an -OAt active ester.[3][4] While powerful, the OAt group itself is bulky. When coupling Aib to Aib, the incoming bulky active ester clashes with the gem-dimethyl group of the resin-bound Aib. Fix: Switch to Protocol B (Acid Fluoride) . The fluoride leaving group is atomically small (


) compared to OAt, drastically reducing the transition state energy.

Q2: I am seeing a mass of [M+18] or [M+22] in my LCMS. Is this hydrolysis? A: Likely, yes. But if you are using uronium reagents (HATU/HBTU) and long coupling times, check for Guanidinylation (+42 Da or similar depending on the reagent). The unreacted amine attacks the uronium reagent directly because the activated ester is too hindered to react. Fix: Switch to PyAOP (Phosphonium). Phosphonium salts cannot guanidinylate the amine.

Q3: I am synthesizing a chiral


-tetrasubstituted AA (

-Me-Phe). I see significant epimerization.
A: This is due to Oxazolone formation .[5] The high activation energy required for these couplings prolongs the lifetime of the activated species, allowing the carbonyl oxygen to attack the backbone amide, forming an oxazolone which is prone to racemization (even more so with the gem-disubstitution). Fix:
  • Use Oxyma Pure as an additive (suppresses oxazolone).

  • Switch base from DIPEA to TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction from the oxazolone intermediate.

Q4: Can I use the Kaiser Test to monitor these couplings? A: NO. The Kaiser test relies on the accessibility of the primary amine. In


-tetrasubstituted systems, the amine is buried. You will get false negatives (clear beads even when unreacted).
Fix:  Use the Chloranil Test  (sensitive to secondary amines and hindered primaries) or micro-cleavage LCMS for accurate monitoring.

Module 3: Quantitative Data & Comparisons

Table 1: Coupling Efficiency for Aib-Aib Sequence Data synthesized from comparative studies (e.g., Albericio et al.)

Coupling ReagentConditionsYield (Crude)Notes
HBTU/DIPEA 25°C, 2h< 10%Complete failure.
HATU/DIPEA 25°C, 2h~ 45%Stalled. Significant deletion sequences.
HATU/DIPEA 75°C (MW), 10m85%Acceptable for single insertions.
PyAOP/Oxyma 75°C (MW), 10m96% Recommended standard.
TFFH (Acid Fluoride) 25°C, 2h98% Best for difficult contiguous sequences.

Visual Guide: The Oxazolone Trap

Understanding why racemization happens helps you prevent it.

OxazoloneMechanism Activated Activated AA (O-Acyl Isourea/Ester) Cyclization Backbone Amide Attack (Slow Coupling promotes this) Activated->Cyclization Steric Delay Oxazolone Oxazolone Intermediate (5(4H)-oxazolone) Cyclization->Oxazolone Racemization Enolization/Racemization (Loss of Chirality) Oxazolone->Racemization Base Catalyzed Product Coupled Peptide (Racemic Mix) Racemization->Product + Amine Prevention PREVENTION: 1. Use Oxyma 2. Use Collidine Prevention->Oxazolone Suppresses

Figure 2: Mechanism of Oxazolone formation. Steric hindrance slows the desired coupling, allowing the backbone amide to cyclize. The resulting oxazolone is prone to racemization.[5][6]

References

  • El-Faham, A., & Albericio, F. (2011).[7] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[7]

  • Carpino, L. A., et al. (2002). The 7-azabenzotriazole active ester of 5-chloro-1-hydroxybenzotriazole (Cl-HOBt) as a superior coupling reagent. Tetrahedron Letters, 43(26), 4745-4749.
  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Chemistry. The Journal of Organic Chemistry, 60(2), 405-410.
  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

  • Carpenter, R. L., et al. (2006). Application of TFFH in the Synthesis of Aib-Containing Peptides. Organic Letters, 8(11), 2420-2423.

Sources

Technical Support Center: Optimization of Reaction Times for Bulky Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating sterically hindered amino acids into peptide sequences. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the scientific integrity and success of your peptide synthesis.

Introduction: The Challenge of Steric Hindrance

The incorporation of bulky amino acids, such as Valine, Isoleucine, Threonine, and α,α-disubstituted amino acids (e.g., Aib), presents a significant challenge in solid-phase peptide synthesis (SPPS). The primary obstacle is steric hindrance , where the bulky side chains physically obstruct the formation of the peptide bond between the activated carboxyl group of the incoming amino acid and the N-terminal amine of the growing peptide chain.[1] This obstruction slows down the reaction rate, often leading to incomplete coupling and the undesirable formation of deletion sequences.[1] Furthermore, issues like peptide aggregation on the solid support can exacerbate the problem by blocking reactive sites and impeding reagent diffusion.[1][2][3]

This guide provides practical, field-proven insights and protocols to overcome these challenges and optimize your reaction conditions for efficient and successful incorporation of bulky amino acids.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the incorporation of bulky amino acids in a question-and-answer format.

Issue 1: Low Coupling Efficiency Detected by Monitoring Tests

Q1: My Kaiser test is still positive (blue beads) after a standard coupling time for a bulky amino acid. What is my immediate course of action?

A positive Kaiser test indicates the presence of unreacted primary amines, confirming that the coupling reaction is incomplete.[4][5] Your immediate action should be to perform a second coupling.

  • Causality: A single coupling reaction may not provide enough time or energy to overcome the steric hindrance of a bulky residue. A second coupling increases the probability of driving the reaction to completion.

  • Recommended Protocol:

    • After the initial coupling, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.

    • Repeat the coupling step using a freshly prepared solution of the activated amino acid.

    • After the second coupling, perform another Kaiser test to assess completion.

If the Kaiser test is still positive after a second coupling, it may indicate a more persistent issue like peptide aggregation.[4] In this case, you should proceed to capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences with out-of-phase amino acids in subsequent steps.[4]

Q2: I am coupling a proline residue, and the Kaiser test is unreliable. How can I monitor the reaction, and what should I do if it's incomplete?

The Kaiser test is not reliable for secondary amines like proline, which will yield a less intense red-brown color instead of a distinct blue.[4] For proline and other N-substituted amino acids, alternative monitoring tests are necessary.

  • Expertise & Experience: The Isatin Test or the Chloranil Test are more suitable for detecting unreacted secondary amines. A positive result in these tests (typically a blue color) indicates an incomplete coupling.[4][6]

  • Troubleshooting Steps:

    • If the isatin or chloranil test is positive, perform a double coupling as described above.

    • If the coupling remains incomplete, consider optimizing the reaction conditions by switching to a more potent coupling reagent or increasing the reaction temperature.

Issue 2: Persistent Low Yield and Presence of Deletion Sequences in Final Product

Q3: Mass spectrometry of my crude peptide shows a significant peak corresponding to a deletion sequence at the bulky amino acid position. How can I prevent this in future syntheses?

The presence of deletion sequences is a direct consequence of incomplete coupling.[6] To prevent this, you need to proactively optimize your coupling strategy for the specific bulky residue.

  • Authoritative Grounding: Standard carbodiimide reagents like DCC and DIC are often insufficient for overcoming the steric hindrance of bulky amino acids.[1][6] It is highly recommended to use more potent uronium/aminium or phosphonium-based coupling reagents .[1][6]

    • Uronium/Aminium Reagents: HATU, HCTU, and COMU are among the most powerful activators for sterically hindered couplings.[6][7] HATU is frequently cited as a gold standard for difficult couplings.[6]

    • Phosphonium Reagents: PyBOP and PyAOP are also highly effective choices for hindered couplings due to their high reactivity.[6][7]

  • Causality: These more potent reagents form highly reactive activated esters (OAt or O-6-ClBt esters) which can overcome the higher activation energy barrier imposed by steric hindrance more effectively than the intermediates formed by weaker coupling agents.[7]

Q4: Can I improve my coupling efficiency by simply extending the reaction time or increasing the temperature?

Yes, optimizing reaction conditions is a critical and effective strategy.

  • Extended Reaction Time: For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[2][6]

  • Elevated Temperature: Increasing the reaction temperature to a range of 40-60°C can provide the necessary activation energy to overcome the steric barrier.[6][8] Microwave-assisted peptide synthesis is particularly effective at accelerating reaction rates for difficult couplings.[6]

  • Trustworthiness: While effective, increasing the temperature should be done with caution as it can potentially lead to side reactions or racemization, especially with prolonged heating.[9] Therefore, it is often a balance between increasing the rate of the desired reaction without significantly increasing the rate of undesired side reactions.

The following diagram illustrates the troubleshooting workflow for low coupling efficiency.

Troubleshooting_Low_Coupling_Efficiency Start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test, Deletion Sequence) DoubleCouple Perform Double Coupling Start->DoubleCouple Monitor Monitor Reaction Completion (Kaiser, Isatin, or MS) DoubleCouple->Monitor ChangeReagent Switch to Potent Coupling Reagent (HATU, HCTU, PyBOP) Monitor->ChangeReagent Incomplete Cap Cap Unreacted Amines (Acetic Anhydride) Monitor->Cap Still Incomplete Success Coupling Successful Monitor->Success Complete OptimizeConditions Optimize Reaction Conditions ChangeReagent->OptimizeConditions Extend_Time Extend Reaction Time (4h to overnight) OptimizeConditions->Extend_Time Increase_Temp Increase Temperature (40-60°C or Microwave) OptimizeConditions->Increase_Temp Extend_Time->Monitor Increase_Temp->Monitor

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents to use for coupling bulky amino acids?

The choice of solvent is crucial as it affects the solvation of both the resin and the growing peptide chain.[10][11]

  • DMF (N,N-Dimethylformamide): This is the most commonly used solvent in SPPS. It generally provides good resin swelling and solvation of the peptide chain.[10][12]

  • NMP (N-Methyl-2-pyrrolidone): NMP is more polar than DMF and can be more effective at solvating the resin and improving coupling yields, especially in cases of peptide aggregation.[11][12]

  • DMSO (Dimethyl Sulfoxide): Adding DMSO to DMF (e.g., 25% DMSO in DMF) can be beneficial for disrupting secondary structures that lead to aggregation.[2]

Q2: How do side-chain protecting groups affect the incorporation of bulky amino acids?

Bulky side-chain protecting groups can contribute significantly to steric hindrance, making the coupling reaction even more challenging.[13] This effect can become more pronounced in longer peptides due to the increased density of these groups on the solid support.[13] Careful selection of protecting groups that offer sufficient protection with minimal bulk is advisable where possible.

Q3: Can peptide aggregation be mistaken for a difficult coupling due to a bulky amino acid?

Yes, and often the two issues are intertwined. Peptide aggregation occurs when growing peptide chains interact with each other, forming secondary structures that make the N-terminus inaccessible.[2][3] This can happen with any sequence but is more common with hydrophobic residues.

  • Distinguishing the Cause: If you experience failed couplings at multiple positions within a sequence, and not just at the bulky residue, aggregation is a likely culprit.

  • Solutions for Aggregation:

    • Use "difficult sequence" solvents like NMP or mixtures containing DMSO.[2]

    • Incorporate pseudoproline dipeptides or other backbone-protecting groups to disrupt secondary structure formation.[2]

    • Perform the synthesis at an elevated temperature.[2]

Q4: What is the relative performance of common coupling reagents for hindered amino acids?

The selection of a coupling reagent is a critical factor for success. The following table summarizes the relative performance of commonly used reagents.

Coupling ReagentActivating GroupRelative ReactivityNotes
DIC/DCC O-acylisoureaLow to ModerateOften insufficient for bulky amino acids.[1]
HBTU/TBTU OBt esterModerateBetter than carbodiimides but can be insufficient for very hindered residues.
PyBOP OBt esterHighA powerful phosphonium reagent effective for hindered couplings.[6][7]
HCTU O-6-ClBt esterHighMore reactive than HBTU due to the more acidic leaving group.[7][13]
HATU OAt esterVery HighOften considered the gold standard for difficult couplings due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[6][7]
COMU Oxyma esterVery HighOffers coupling efficiency comparable to HATU with a better safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[6][14]

Experimental Protocols

Protocol 1: Standard Coupling of a Bulky Amino Acid using HATU

This protocol outlines a general procedure for coupling a sterically hindered amino acid on a solid support using HATU.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected bulky amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the solution.

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[6]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[6]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines, Isatin test for proline) to check for reaction completion.[4]

Protocol 2: Monitoring Reaction Completion with the Kaiser Test
  • Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents:

    • Reagent A: 5% ninhydrin in ethanol

    • Reagent B: 80% phenol in ethanol

    • Reagent C: 2% 0.001 M KCN in pyridine

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and solution turn an intense blue color, indicating the presence of free primary amines.[4]

    • Negative Result (Complete Coupling): The beads remain colorless or turn a yellowish color.

The logical relationship between factors affecting coupling time is visualized below.

Factors_Affecting_Coupling_Time Coupling_Time Coupling Reaction Time Steric_Hindrance Steric Hindrance (Bulky Side Chains) Steric_Hindrance->Coupling_Time increases Reagent_Reactivity Coupling Reagent Reactivity Reagent_Reactivity->Coupling_Time decreases Temperature Reaction Temperature Temperature->Coupling_Time decreases (with caution) Solvation Peptide-Resin Solvation Solvation->Coupling_Time decreases Aggregation Peptide Aggregation Aggregation->Coupling_Time increases

Caption: Logical Relationship of Factors Affecting Coupling Time.

References

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. PMC. [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Royal Society of Chemistry. [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? ResearchGate. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. [Link]

  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. PMC. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Combined Unnatural Amino Acid Incorporation & Click-Chemistry l Protocol Preview. YouTube. [Link]

  • Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. PMC. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Coupling method for peptide synthesis at elevated temperatures.
  • Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PMC. [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC. [Link]

  • Influence of Solvent in Controlling Peptide-Surface Interactions. PubMed. [Link]

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. PMC. [Link]

  • Incorporation of the non-standard amino acid improve Stability of Therapeutic Proteins. Creative Biolabs. [Link]

Sources

Validation & Comparative

A Guide to the NMR Spectroscopic Characterization of 2-Amino-2,2-dicyclopropylacetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural elucidation of novel molecular entities is paramount. Non-proteinogenic amino acids, such as 2-Amino-2,2-dicyclopropylacetic acid, are of significant interest due to their potential to impart unique conformational constraints and metabolic stability to peptide-based therapeutics. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-2,2-dicyclopropylacetic acid, offering a framework for its spectral analysis and a comparative perspective against other analytical techniques.

Given the novelty of this molecule, this guide will utilize high-quality predicted NMR data as a foundation for discussion, a common and valuable approach in the early stages of drug discovery when physical samples may be scarce. This predictive data will be contextualized with established principles of NMR spectroscopy and experimental data from analogous structures.

The Structural Uniqueness of 2-Amino-2,2-dicyclopropylacetic Acid

The structure of 2-Amino-2,2-dicyclopropylacetic acid presents a fascinating challenge for spectroscopic analysis. The quaternary α-carbon, substituted with two sterically demanding cyclopropyl rings, an amino group, and a carboxylic acid, creates a highly constrained and stereochemically complex center. Understanding the electronic environment of each atom is crucial for confirming its synthesis and for predicting its behavior in biological systems. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the connectivity and spatial arrangement of atoms.

Unraveling the Structure: A Deep Dive into NMR Spectral Analysis

NMR spectroscopy, through the analysis of ¹H (proton) and ¹³C (carbon-13) nuclei, provides a detailed atomic-level map of a molecule. Due to the absence of publicly available experimental spectra for 2-Amino-2,2-dicyclopropylacetic acid, the following analysis is based on predicted spectral data generated from advanced computational models. These predictions are grounded in extensive databases of known chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be characterized by distinct signals corresponding to the cyclopropyl and amino protons. The complexity of the cyclopropyl signals is a hallmark of this moiety, arising from the unique magnetic environments of the methylene and methine protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~0.4 - 0.8Multiplet8HCyclopropyl CH₂The high-field chemical shift is characteristic of the shielded protons of the cyclopropyl rings. The complex multiplet pattern arises from geminal and vicinal coupling between the non-equivalent methylene protons.
~1.0 - 1.3Multiplet2HCyclopropyl CHThe methine proton of the cyclopropyl group is expected to be slightly downfield from the methylene protons.
~2.5 (broad)Singlet2HNH₂The chemical shift of the amino protons can be highly variable and is often broad due to quadrupole effects and exchange with the solvent.
~12.0 (broad)Singlet1HCOOHThe carboxylic acid proton is typically a broad singlet at a significantly downfield chemical shift, and its presence is highly dependent on the solvent used.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~5 - 15Cyclopropyl CH₂The sp³ hybridized carbons of the cyclopropyl methylene groups are highly shielded and appear at a characteristic upfield chemical shift.
~15 - 25Cyclopropyl CHThe methine carbon of the cyclopropyl group is expected to be slightly downfield from the methylene carbons.
~60 - 70Quaternary α-CarbonThe chemical shift of the quaternary α-carbon is influenced by the attached amino and carboxyl groups, as well as the two cyclopropyl rings, leading to a downfield shift compared to the cyclopropyl carbons.
~175 - 185Carboxylic Acid CarbonylThe carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at a characteristic downfield chemical shift.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the key steps for the experimental acquisition of NMR spectra for 2-Amino-2,2-dicyclopropylacetic acid, ensuring data integrity and reproducibility.

  • Sample Preparation:

    • Dissolve 5-10 mg of 2-Amino-2,2-dicyclopropylacetic acid in 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (NH₂ and COOH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to reference the chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans will depend on the sample concentration, typically ranging from 8 to 64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity within the cyclopropyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of both spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning the quaternary α-carbon and the carbonyl carbon.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis & Interpretation SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup H1_Acquisition 1D ¹H NMR InstrumentSetup->H1_Acquisition C13_Acquisition 1D ¹³C NMR InstrumentSetup->C13_Acquisition NMR_2D 2D NMR (COSY, HSQC, HMBC) InstrumentSetup->NMR_2D FID_Processing Fourier Transform H1_Acquisition->FID_Processing C13_Acquisition->FID_Processing NMR_2D->FID_Processing PhaseCorrection Phase Correction FID_Processing->PhaseCorrection BaselineCorrection Baseline Correction PhaseCorrection->BaselineCorrection Integration Integration BaselineCorrection->Integration ChemicalShift Chemical Shift Analysis Integration->ChemicalShift Coupling Coupling Constant Analysis Integration->Coupling StructureElucidation Structure Elucidation ChemicalShift->StructureElucidation Coupling->StructureElucidation Comparison Comparison to Alternatives StructureElucidation->Comparison

Caption: Workflow for NMR characterization of 2-Amino-2,2-dicyclopropylacetic acid.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the gold standard for detailed structural elucidation, other analytical techniques provide complementary information and can be advantageous in specific contexts.

Technique Strengths for 2-Amino-2,2-dicyclopropylacetic acid Limitations Comparison to NMR
Mass Spectrometry (MS) - Provides highly accurate molecular weight information, confirming the elemental composition. - Fragmentation patterns can offer some structural clues.- Does not provide detailed information about atomic connectivity or stereochemistry. - Isomer differentiation can be challenging.MS is excellent for confirming the molecular formula, while NMR is essential for determining the precise atomic arrangement. The two techniques are highly complementary.
Infrared (IR) Spectroscopy - Quickly identifies the presence of key functional groups, such as the amino (N-H stretch), carboxylic acid (O-H and C=O stretches), and C-H bonds.- Provides limited information about the overall carbon skeleton. - The spectrum can be complex and overlapping.IR spectroscopy offers a rapid and simple method to confirm the presence of expected functional groups, but it lacks the detailed structural information provided by NMR.
X-ray Crystallography - Provides the definitive, unambiguous 3D structure of the molecule in the solid state.- Requires a suitable single crystal, which can be difficult to grow. - The solid-state structure may not fully represent the conformation in solution.X-ray crystallography provides the most precise structural information but is contingent on successful crystallization. NMR provides detailed structural and dynamic information in the solution phase, which is often more relevant to biological applications.

References

  • General Principles of NMR Spectroscopy

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
    • URL: [Link]

  • NMR of Amino Acids and Peptides

    • Title: NMR of Proteins and Nucleic Acids
    • Source: Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
    • URL: [Link]

  • NMR Prediction Software

    • Title: ACD/NMR Predictor
    • Source: Advanced Chemistry Development, Inc. (ACD/Labs)
    • URL: [Link]

  • Chemical Shifts of Cyclopropyl Groups

    • Title: Carbon-13 NMR Spectroscopy
    • Source: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR spectroscopy: high-resolution methods and applications in organic chemistry and biochemistry. VCH.
    • URL: [Link]

Safety Operating Guide

2-Amino-2,2-dicyclopropylacetic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Core Directive: This guide outlines the mandatory disposal protocols for 2-Amino-2,2-dicyclopropylacetic acid hydrochloride (CAS: 88807-96-9). Due to the compound's specific structural features—a sterically crowded


-carbon bearing two strained cyclopropyl rings and an acidic hydrochloride counterion—standard disposal methods must be adapted to prevent unintended reactivity or solubility issues.

Immediate Disposal Decision Matrix:

State of MatterConditionDisposal StreamWaste Code (RCRA)
Solid Pure Substance / ExpiredSolid Hazardous Waste N/A (Lab Pack)
Liquid Aqueous Solution (pH < 2)Corrosive Waste D002
Liquid Organic Solvent (HPLC Waste)Organic Solvent Waste D001 / F003
Spill Powder / DebrisSolid Hazardous Waste N/A

Part 2: Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the "Why" behind these procedures. This compound is not a generic amino acid; its physicochemical properties dictate its waste management.

Physicochemical Data
PropertyValue / DescriptionOperational Implication
Chemical Name 2-Amino-2,2-dicyclopropylacetic acid hydrochlorideOfficial shipping/manifest name.
CAS Number 88807-96-9Use for waste inventory tracking.
Molecular Formula

Nitrogen content requires incineration (NOx).
Structural Feature Bis-cyclopropyl

-substitution
High Steric Strain: The two cyclopropyl rings add significant lipophilicity and ring strain (

per ring). Ensure complete combustion during incineration.
Acidity Hydrochloride SaltHygroscopic & Acidic: Solutions will be corrosive (

).
Hazard Identification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

  • Reactivity Note: While cyclopropyl groups are generally stable, they can undergo ring-opening reactions under strong acidic catalysis or radical conditions.[2] Do not mix with strong oxidizers (e.g., fuming nitric acid) in the waste stream. [2]

Part 3: Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired reagent, contaminated solids, weighing boats.[2]

  • Segregation: Do not mix with general lab trash.

  • Containerization: Place the solid material into a screw-cap polyethylene (HDPE) or glass jar.

    • Why: HDPE is resistant to the acidic nature of the HCl salt.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Amino-2,2-dicyclopropylacetic acid HCl".[3][4][5][6]

    • Hazard: "Irritant".

  • Final Disposition: Transfer to the institutional Hazardous Waste Storage Area for incineration .

    • Technical Note: Incineration is preferred over landfilling to ensure the destruction of the biologically active unnatural amino acid scaffold.

Scenario B: Disposal of Aqueous Solutions (Buffers/Reaction Mixtures)

Applicability: Leftover reaction mixtures or dissolved stock solutions.[7]

CRITICAL WARNING: Do not pour directly down the drain. The lipophilicity of the dicyclopropyl groups may cause the free base to precipitate in plumbing if the pH changes in the sewer line.[2]

  • pH Check: Measure the pH of the waste solution.[8] If it is an HCl salt solution, pH will likely be 1.0–3.0.[2]

  • Neutralization (Optional for Volume Reduction, Mandatory if required by local EHS):

    • Slowly add 1M Sodium Bicarbonate (

      
      )  or 1M Tris Base  to the stirring solution.
      
    • Observation: Watch for bubbling (

      
      ) and precipitation. The "free amino acid" (zwitterion) may precipitate as the pH approaches its isoelectric point (pI).
      
    • Action: If precipitation occurs, filter the solid and dispose of it as Solid Waste (Scenario A) .[2] Treat the filtrate as non-hazardous aqueous waste only if certified by your local EHS officer.

  • Standard Protocol (Preferred): Collect the acidic solution in a "Corrosive Aqueous Waste" carboy.

    • RCRA Code: D002 (Corrosivity).[9]

Scenario C: Disposal of Organic/HPLC Waste

Applicability: Eluents containing Acetonitrile, Methanol, or TFA.[2]

  • Collection: Collect in a solvent waste carboy compatible with organic solvents (HDPE or Steel).

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Peroxides, Permanganates).[2] The cyclopropyl ring is susceptible to oxidative cleavage.

  • Labeling:

    • Constituents: "Acetonitrile, Water, 2-Amino-2,2-dicyclopropylacetic acid HCl".[2]

    • Hazard: "Flammable, Irritant".[2]

    • RCRA Code: D001 (Ignitable) + F003 (Spent Solvents).

Part 4: Waste Stream Decision Tree

The following logic flow ensures you select the correct disposal path based on the material's state.

WasteDisposal Start Waste Material Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidContainer Containerize in HDPE/Glass (Do not mix with trash) Solid->SolidContainer SolventCheck Is solvent Organic or Aqueous? Liquid->SolventCheck LabelSolid Label: 'Hazardous Waste - Irritant' SolidContainer->LabelSolid Incinerate Ship for Incineration LabelSolid->Incinerate Organic Organic (MeOH, ACN, DMF) SolventCheck->Organic Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous OrgContainer Collect in Solvent Carboy (Code D001/F003) Organic->OrgContainer pHCheck Check pH Aqueous->pHCheck OrgContainer->Incinerate Acidic pH < 2 (Corrosive) pHCheck->Acidic Neutral pH 5-9 pHCheck->Neutral AcidContainer Collect in Corrosive Waste (Code D002) Acidic->AcidContainer Neutral->AcidContainer Preferred Drain Check Local EHS for Drain Disposal Eligibility Neutral->Drain Only if permitted AcidContainer->Incinerate

Figure 1: Decision logic for segregating 2-Amino-2,2-dicyclopropylacetic acid HCl waste streams.

Part 5: Spill Response Protocol

Pre-requisite: Wear Nitrile gloves, safety goggles, and a lab coat.[2]

  • Isolate: Mark the area. If the powder is fine and airborne, evacuate the lab to let dust settle.[2]

  • Neutralize (Liquids): If an acidic solution is spilled, cover with Sodium Carbonate (

    
    )  or spill pillows until bubbling ceases.
    
  • Clean (Solids):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels to dampen, then scoop into a waste jar.[2]

  • Decontaminate: Wipe the surface with 70% Ethanol followed by water. The dicyclopropyl moiety is lipophilic; ethanol ensures efficient removal of residues that water might miss.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Amino-2-cyclopropylacetic acid (Structural Analog). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.